Thermodynamic Solubility Profiling of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate in Organic Solvents
Executive Summary 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is a highly functionalized, lipophilic intermediate widely utilized in the synthesis of complex pyrrolidine-based active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is a highly functionalized, lipophilic intermediate widely utilized in the synthesis of complex pyrrolidine-based active pharmaceutical ingredients (APIs)[1][2]. For process chemists and drug development professionals, understanding its thermodynamic solubility in various organic solvents is critical for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purification. This technical guide provides a comprehensive physicochemical analysis and a self-validating methodological framework for determining its organic solubility profile.
Physicochemical Profiling & Structural Causality
The solubility behavior of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is fundamentally dictated by its functional groups and stereochemical architecture:
Lipophilic Core: The presence of a benzyl carbamate (Cbz) protecting group at the N1 position imparts significant lipophilicity and facilitates
π−π
stacking interactions, driving solubility in aromatic and halogenated solvents[1].
Hydrogen Bond Acceptors: The molecule features multiple hydrogen bond acceptors (the carbamate and the C3 methyl ester) but completely lacks hydrogen bond donors (no free -OH or -NH groups). This structural reality renders it highly soluble in polar aprotic solvents while severely limiting its aqueous solubility.
Steric Hindrance: The quaternary stereocenter at C3 (bearing both a methyl group and a methyl ester) restricts the conformational flexibility of the pyrrolidine ring[1]. This steric bulk often depresses the melting point, causing the intermediate to present as a viscous oil or low-melting amorphous solid at standard temperature and pressure (STP), which directly impacts its dissolution kinetics.
Based on its structural thermodynamics, the compound exhibits a distinct solubility gradient across standard organic solvents. The data below summarizes the expected thermodynamic solubility ranges, which are crucial for selecting solvent systems for process chemistry.
Solvent
Polarity Index
Expected Solubility (mg/mL)
Primary Solvation Mechanism
Dichloromethane (DCM)
3.1
> 500 (Miscible)
Strong dipole-dipole and favorable halogen-
π
interactions with the benzyl ring.
Tetrahydrofuran (THF)
4.0
> 500 (Miscible)
Excellent H-bond acceptor affinity; universal solvation for Cbz-protected amines.
Ethyl Acetate (EtOAc)
4.4
> 250 (Highly Soluble)
"Like-dissolves-like" thermodynamic affinity with the C3 methyl ester.
N,N-Dimethylformamide (DMF)
6.4
> 500 (Miscible)
High dielectric constant overcomes any crystalline lattice energy.
Toluene
2.4
> 100 (Soluble)
Driven by
π−π
stacking and dispersion forces with the Cbz group.
Hexane / Heptane
0.1
< 10 (Poorly Soluble)
Insufficient London dispersion forces to disrupt the polar ester/carbamate dipole network.
To empirically validate the solubility of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate, the industry-standard Shake-Flask Method must be employed. While[3][4] is traditionally cited for aqueous systems, its core principles of thermodynamic equilibrium are universally adapted for organic solvent profiling, in strict alignment with [5][6][7].
Self-Validating Protocol Design
The following protocol is engineered to prevent false positives caused by supersaturation or analyte adsorption[8][9].
Step 1: Saturation & Matrix Preparation
Action: Add an excess of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (e.g., 500 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial[8].
Causality: A true thermodynamic solubility value requires the presence of undissolved solute (or a distinct biphasic oil layer) to ensure the solvent is fully saturated and in equilibrium with the most stable thermodynamic state of the compound[4].
Step 2: Thermal Equilibration
Action: Agitate the vials on an orbital shaker at 300 rpm and a constant 25.0 ± 0.5 °C for 48 to 72 hours[9][10].
Causality: Viscous oils and low-melting solids exhibit notoriously slow dissolution kinetics. A minimum of 48 hours prevents the underestimation of solubility that frequently occurs in rapid kinetic assays[10][11].
Action: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet undissolved material. Filter the supernatant through a chemically resistant 0.22 µm PTFE syringe filter[8][11].
Causality: PTFE is mandatory; other filter materials (like Nylon or PES) will either degrade in harsh organics (e.g., DCM, THF) or non-specifically bind the highly lipophilic benzyl carbamate moiety, skewing the quantification[9].
Self-Validation: Always pass a known standard concentration of the compound through the filter first to calculate and correct for the Filter Binding Recovery Factor. If recovery is <98%, pre-saturate the filter with an initial discard volume.
Step 4: HPLC-UV Quantification
Action: Dilute the filtrate serially into the mobile phase and analyze via at 254 nm[10][11].
Causality: The aromatic benzyl group provides a robust, stable chromophore at 254 nm, allowing for highly sensitive and reproducible quantification against a pre-established calibration curve[1][11].
Workflow Visualization
Figure 1: Shake-flask thermodynamic solubility workflow for organic intermediates.
Process Chemistry Implications
Understanding this solubility profile directly informs downstream processing:
Reaction Solvents: THF and DCM are optimal for functionalizing the C3 quaternary center due to total miscibility, ensuring homogeneous reaction kinetics.
Workup & Extraction: The stark contrast between its high EtOAc solubility and near-zero aqueous solubility makes EtOAc/Water the ideal biphasic system for liquid-liquid extraction post-synthesis.
Purification: For silica gel chromatography, a gradient of Hexane to Ethyl Acetate is highly effective. The compound will remain retained in pure hexane but will elute cleanly as the EtOAc fraction increases, leveraging its specific dipole affinities.
References
United States Pharmacopeia (USP). "USP <1236> Solubility Measurements." Biorelevant. URL:[Link]
Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals. URL:[Link]
An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its role in creating three-dimensional...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its role in creating three-dimensional diversity in drug candidates.[1] This guide delves into the predicted crystal structure and stereochemistry of a specific, functionally rich derivative: 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate. While a dedicated crystallographic study for this exact molecule is not publicly available, this document synthesizes data from analogous structures and fundamental stereochemical principles to construct a robust predictive analysis. It is intended to serve as a comprehensive resource for researchers engaged in the synthesis, analysis, and application of substituted pyrrolidines, providing a framework for understanding their structural nuances and the experimental methodologies required for their characterization.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a "privileged" scaffold in drug discovery.[2] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1] The stereochemistry of the pyrrolidine ring and its substituents can dramatically influence pharmacological activity, making a thorough understanding of its three-dimensional structure paramount. The title compound, 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate, combines several key features: an N-benzyl protecting group, which imparts steric bulk and lipophilicity[3], and two carboxylate groups that can act as hydrogen bond acceptors and influence the molecule's electronic properties and conformational preferences.
Predicted Stereochemistry and Conformational Analysis
The stereochemistry of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is centered around the C3 carbon, which is a chiral center due to the presence of four different substituents (the pyrrolidine ring itself, a methyl group, a methoxycarbonyl group, and a hydrogen atom, assuming the fourth substituent is hydrogen). Therefore, this compound can exist as two enantiomers: (R)-1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate and (S)-1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate.
Pyrrolidine Ring Pucker
The pyrrolidine ring is not planar and adopts a puckered conformation to relieve torsional strain. This puckering is typically described by a pseudorotation model, with two common, low-energy conformations being the "envelope" and "twist" forms. For substituted pyrrolidines, these are often simplified to two envelope conformations, termed 'endo' and 'exo'. The preferred conformation is dictated by the stereoelectronic effects of the substituents.[4][5]
For the title compound, the bulky benzyl group on the nitrogen and the two substituents at the C3 position will significantly influence the ring pucker. The N-benzyl group, being an N-acyl-like substituent, tends to favor an axial orientation of the adjacent substituents to minimize steric interactions.[6] The substituents at C3 will also play a crucial role. The interplay between the methyl and methoxycarbonyl groups will likely lead to a preferred conformation that minimizes steric hindrance.
It is predicted that the pyrrolidine ring of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate will exist in a dynamic equilibrium between the Cγ-endo and Cγ-exo pucker conformations. The exact preference will be a subtle balance of steric and electronic factors.
Predicted Crystal Structure and Solid-State Properties
While the precise crystal structure can only be determined experimentally, we can predict some likely features based on the analysis of similar small organic molecules.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical first step.[7][8] For a compound like 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate, which is expected to be a liquid or a low-melting solid[9], crystallization can be achieved by slow evaporation from a suitable solvent or by controlled cooling.[10]
Unit Cell and Space Group
The packing of molecules in the crystal lattice is described by the unit cell parameters and the space group. For chiral molecules that crystallize as a single enantiomer, the space group will be non-centrosymmetric. Common non-centrosymmetric space groups for organic molecules include P2₁ and P2₁2₁2₁.[11] If the compound crystallizes as a racemate, it may crystallize in a centrosymmetric space group, with both enantiomers present in the unit cell.
Intermolecular Interactions
The crystal packing will be governed by a network of intermolecular interactions. For the title compound, the following interactions are anticipated:
van der Waals forces: These will be significant due to the presence of the benzyl and methyl groups.
Dipole-dipole interactions: The carbonyl groups of the dicarboxylate functionality will introduce dipoles, leading to electrostatic interactions.
C-H···O hydrogen bonds: Weak hydrogen bonds between the carbon atoms of the pyrrolidine and benzyl groups and the oxygen atoms of the carboxylates are likely to play a role in stabilizing the crystal lattice.
Experimental Determination of Structure and Stereochemistry
The predicted structural features must be confirmed through rigorous experimental analysis. The two primary techniques for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[7][8][12] It provides precise information about bond lengths, bond angles, and torsion angles, and can unambiguously establish the relative and absolute stereochemistry.
Crystal Growth: Grow single crystals of the compound using a suitable technique such as slow evaporation, vapor diffusion, or controlled cooling.[10]
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.
The following diagram illustrates the general workflow for X-ray crystallography:
Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Predicted Crystallographic Data
The following table summarizes the predicted crystallographic parameters for 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate, based on typical values for similar organic molecules.
Parameter
Predicted Value
Crystal System
Monoclinic or Orthorhombic
Space Group
P2₁ (for a single enantiomer) or P2₁/c (for a racemate)
Z (molecules per unit cell)
2 or 4
Key Torsion Angles
Defining the pyrrolidine ring pucker (endo/exo)
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules in solution.[13] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the connectivity and spatial proximity of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the number of different types of protons and their chemical environments. Key expected signals include:
Aromatic protons of the benzyl group (around 7.2-7.4 ppm).
The benzylic methylene protons (a singlet or an AB quartet around 4.5-5.2 ppm).
The methoxy protons of the methyl ester (a singlet around 3.7 ppm).
The methyl protons at C3 (a singlet around 1.2-1.5 ppm).
The pyrrolidine ring protons (a series of multiplets in the range of 1.8-3.5 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the pyrrolidine ring carbons will be particularly informative about the ring conformation.
2D NMR Spectroscopy
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the pyrrolidine ring.[14]
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. NOE correlations between the benzyl group protons and the pyrrolidine ring protons, as well as between the substituents at C3 and other ring protons, will be crucial for determining the relative stereochemistry and preferred conformation in solution.[14]
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
1D NMR: Acquire ¹H and ¹³C NMR spectra.
2D NMR: Acquire COSY, HSQC, HMBC, and NOESY spectra.
Data Analysis: Integrate the signals, determine coupling constants, and analyze the cross-peaks in the 2D spectra to assign all proton and carbon signals and to deduce the stereochemistry.
The following diagram illustrates the process of stereochemical determination using NMR:
Figure 2: Workflow for stereochemical elucidation using NMR spectroscopy.
Predicted ¹H NMR Chemical Shifts
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Aromatic (benzyl)
7.2 - 7.4
m
Benzylic CH₂
4.5 - 5.2
s or ABq
OCH₃ (ester)
~3.7
s
C3-CH₃
1.2 - 1.5
s
Pyrrolidine CH₂
1.8 - 3.5
m
Conclusion
This technical guide provides a predictive yet scientifically grounded overview of the crystal structure and stereochemistry of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate. By drawing upon established principles of stereochemistry and data from analogous pyrrolidine derivatives, we have outlined the expected conformational preferences, solid-state packing, and the key spectroscopic signatures of this molecule. The detailed experimental protocols for X-ray crystallography and NMR spectroscopy serve as a practical guide for researchers seeking to characterize this and related compounds. A thorough understanding of the three-dimensional structure of such pyrrolidine derivatives is essential for the rational design of new therapeutic agents with improved efficacy and selectivity.
References
Dandepally, S. R., & Williams, A. L. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current medicinal chemistry, 26(32), 5906–5941.
Maarouf Mesli, N., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium.
Harris, J. M., & Raines, R. T. (2016). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein science : a publication of the Protein Society, 25(2), 493–501.
Karle, I. L. (1999). Ring Pucker Control in β-Prolines. Biopolymers, 50(4), 349-359.
Denes, F., Chemla, F., & Normant, J. F. (2002).
Milner-White, E. J., Bell, L. H., & Maccallum, P. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology, 228(3), 725–734.
Janeba, Z., & Holý, A. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein journal of organic chemistry, 10, 205–213.
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Growing Single Crystals for X-ray Analysis. Retrieved from [Link]
Mikhova, B., Spassov, S. L., Popandova, K., & Dryanska, V. (1988). NMR Spectra and Stereochemistry of Some 2,3,4,5-Tetrasubstituted Pyrrolidines. ChemInform, 19(7).
Filippakopoulos, P., & Knapp, S. (2014). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Tetrahedron, 70(42), 7765-7770.
Rodríguez-Franco, M. I., Dorronsoro, I., & Hernández-Pérez, A. C. (2002). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Magnetic Resonance in Chemistry, 40(8), 549-550.
Metherall, J. P., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1843-1861.
ResearchGate. (n.d.). The results of the conformational analysis. (continued). Retrieved from [Link]
Wawrzyniak, P., Starnowska, J., Czarnomysy, R., Bąk, A., & Jatczak-Pawlik, I. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of medicinal chemistry, 65(17), 11626–11649.
Padwa, A., & Ku, H. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic letters, 9(24), 4877–4880.
Greenwood, M. (2023, November 9). X-Ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
RDiscovery. (2023, March 26). NMR for Stereochemical Elucidation. Retrieved from [Link]
Tiefenbacher, K. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie (International ed. in English), 56(45), 14062–14066.
Blow, D. (2002). x Ray crystallography.
ResearchGate. (2026, February 18). Crystal structure analysis of N-acetylated proline and ring-size analogs. Retrieved from [Link]
Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional NMR COSY Techniques. Organic Chemistry: Current Research, 13(5), 407.
Fofana, M., Diop, M., Ndoye, C., Excoffier, G., & Gaye, M. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Chemical Society of Nigeria, 48(3).
Najera, C., & Sansano, J. M. (2013). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical communications (Cambridge, England), 49(82), 9412–9426.
Google Patents. (n.d.). CN103435541A - Synthesis method of 1-benzylpyridinium-3-carboxylate.
Seebach, D., Groselj, U., Badine, D. M., Schweizer, W. B., & Beck, A. K. (2008). Isolation and X-ray structures of reactive intermediates of organocatalysis with diphenylprolinol ethers and with imidazolidinones. A survey and comparison with computed structures and with 1-acyl-imidazolidinones: the 1,5-repulsion and the geminal-diaryl effect at work. Helvetica Chimica Acta, 91(11), 1999-2034.
S. A. S. (2016). Nitrogen-containing acetals and ketals in the synthesis of pyrrolidine derivatives. Chemistry of Heterocyclic Compounds, 52(10), 755-757.
Al-Abdi, Z. M., O'Hagan, D., & Bühl, M. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein journal of organic chemistry, 20, 1034–1043.
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Procter, D. J., & Tirel, E. Y. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. The Journal of organic chemistry, 83(24), 14979–14986.
Literature review of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate derivatives in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of 1-Benzylpyrrolidine-3-carboxylate Derivatives This guide provides a comprehensive review of the 1-benzylpyrrolidine-3-carboxylate scaffold and its derivatives wit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Medicinal Chemistry of 1-Benzylpyrrolidine-3-carboxylate Derivatives
This guide provides a comprehensive review of the 1-benzylpyrrolidine-3-carboxylate scaffold and its derivatives within the field of medicinal chemistry. We will explore the synthesis of this core structure, analyze its applications across various therapeutic areas, and delve into the critical structure-activity relationships that govern its biological activity. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold for novel therapeutic agents.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in natural products, such as the amino acid proline, and numerous FDA-approved drugs highlights its significance as a "privileged scaffold".[3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a distinct three-dimensional geometry that is advantageous for exploring chemical space and achieving high-affinity interactions with biological targets.[2][3][5] This inherent three-dimensionality, coupled with its synthetic tractability and favorable physicochemical properties, makes the pyrrolidine motif a highly attractive starting point for the design of novel therapeutics.[6][7]
The core structure of interest, 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate , combines several key features that are advantageous for drug design:
The Pyrrolidine Ring: Provides a robust, three-dimensional core.
The N-Benzyl Group: This moiety can serve as a versatile protecting group in synthesis but also acts as a key pharmacophoric element, often participating in hydrophobic or π-stacking interactions within a target's binding site.
The C3-Carboxylate Group: This ester functional group serves as a crucial synthetic handle, allowing for the creation of a diverse library of derivatives such as amides, hydrazones, or other esters to modulate potency, selectivity, and pharmacokinetic properties.
The C3-Methyl Group: The addition of a methyl group at the C3 position introduces a chiral center, which can profoundly influence the molecule's interaction with chiral biological targets. Furthermore, it can enforce a specific ring conformation, which may be beneficial for binding.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of substituted pyrrolidines is a well-established field in organic chemistry. Two primary strategies are commonly employed: the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine, such as L-proline.[2][5][8]
A highly effective method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction.[2] This reaction involves an azomethine ylide reacting with a dipolarophile (typically an alkene) to form the five-membered ring with a high degree of stereocontrol.
Caption: General workflow for pyrrolidine ring synthesis via 1,3-dipolar cycloaddition.
Once the core scaffold is synthesized, the C3-methyl ester provides a reactive site for creating a diverse library of derivatives. For instance, aminolysis of the ester with various primary or secondary amines can generate a wide range of amides, a common functional group in many active pharmaceutical ingredients.
Medicinal Chemistry Applications
While literature on the specific 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is limited to its availability as a chemical intermediate[9][10][11], the broader class of 1-benzylpyrrolidine and pyrrolidine-3-carboxylate derivatives has demonstrated significant potential across multiple therapeutic areas.
Anticancer Activity
The pyrrolidine scaffold is a component of numerous compounds with potent anticancer activity.[6][12] Derivatives have been shown to induce apoptosis and inhibit enzymes crucial for cancer cell proliferation.[12] For example, spirooxindole-pyrrolidine compounds and N-arylpyrrolidine-2,5-diones have demonstrated significant cytotoxicity against cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer).[12] The synthesis of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety—a group known for its tubulin polymerization inhibitory effects—has yielded compounds with structure-dependent activity against A549 lung cancer cells.[13] This suggests that derivatization of the N-benzyl ring and conversion of the C3-carboxylate of our core scaffold could be a fruitful strategy for developing novel anticancer agents.
Table 1: Examples of anticancer activity in pyrrolidine derivative classes.
Antiviral Properties
Pyrrolidine-containing molecules are key components in several antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV).[8][14] Compounds like Telaprevir and Ombitasvir incorporate a pyrrolidine ring and function by inhibiting viral proteases (like NS3/4A) or other proteins (like NS5A) that are essential for viral replication.[14] The stereochemistry and substitutions on the pyrrolidine ring are critical for achieving potent and selective inhibition.[2][5] This precedent suggests that the 1-benzylpyrrolidine-3-carboxylate scaffold could serve as a valuable starting point for the design of novel protease inhibitors or other antiviral agents.
Central Nervous System (CNS) Disorders
Pyrrolidine derivatives have shown significant promise as agents for treating CNS disorders, including neurodegenerative diseases and ischemic stroke.[15][16] Their mechanisms of action are often multifactorial and can include:
Modulation of Neurotransmitter Receptors: Some compounds enhance acetylcholine release or modulate glutamate receptors to protect against excitotoxicity.[15]
Ion Channel Blockade: A series of pyrrolidine derivatives were developed as potent sodium channel blockers, showing remarkable neuroprotective activity in a rat model of ischemic stroke.[17]
Enzyme Inhibition: Cyanopyrrolidine-based compounds are potent inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in neuropsychiatric and neurodegenerative diseases.[18]
Furthermore, a study on closely related 2-benzylpyrrolidine derivatives led to the discovery of potent antagonists of the calcium-sensing receptor (CaR), with improved safety profiles over earlier compounds.[19][20] This highlights the utility of the N-benzylpyrrolidine motif for CNS targets. The structural and functional similarity to nootropic agents of the racetam class, which contain a pyrrolidin-2-one fragment, further supports the potential of this scaffold in CNS drug discovery.[16][21]
Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to optimizing lead compounds into viable drug candidates.[22] For pyrrolidine derivatives, several key structural aspects consistently influence biological activity:
Stereochemistry: The spatial orientation of substituents is often critical. For many pyrrolidine-based enzyme inhibitors, a specific stereoisomer (e.g., cis vs. trans) is strongly preferred for optimal binding.[2][5] The C3-methyl group on the title scaffold introduces a key stereocenter that must be optimized.
N1-Substitution: The N-benzyl group is a site for extensive modification. Adding electron-donating or withdrawing groups to the phenyl ring can modulate electronic properties and introduce new interactions with the target protein. Replacing the benzyl group with other aryl or alkyl moieties can fine-tune selectivity and physicochemical properties.[7][23]
C3-Position Modifications: The C3-carboxylate is a versatile handle. Converting the ester to various amides is a common strategy to introduce hydrogen bond donors and acceptors, which can significantly enhance binding affinity. The choice of the amine used for amide formation can also impact solubility, cell permeability, and metabolic stability.[2]
Caption: Key modification points for SAR studies on the 1-benzylpyrrolidine-3-carboxylate scaffold.
Key Experimental Protocols
To facilitate research in this area, we provide standardized protocols for cytotoxicity assessment and a representative synthetic reaction.
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for potential anticancer activity.[12]
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells. Data is typically used to calculate the IC₅₀ value.
Caption: Standard workflow for an MTT cytotoxicity assay.
Future Perspectives and Conclusion
The 1-benzylpyrrolidine-3-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. Its structural features are well-suited for generating diverse chemical libraries with a wide range of pharmacological activities. Future research should focus on the stereoselective synthesis of the core and its analogues, followed by systematic derivatization at the N1 and C3 positions. Screening these libraries against key targets in oncology, virology, and neuroscience is a logical next step. The extensive literature on related pyrrolidine derivatives provides a strong foundation and a clear rationale for pursuing this chemical space.[1][6][23] By integrating rational design, guided by SAR principles, with modern synthetic and screening techniques, the 1-benzylpyrrolidine-3-carboxylate scaffold holds significant potential for the discovery of next-generation drug candidates.
References
Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed.
Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. Benchchem.
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed.
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis Online.
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC.
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
Neuroprotective Potential of Pyrrolidine Derivatives: A Technical Overview. Benchchem.
The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Benchchem.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers.
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed.
Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. MDPI.
SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science.
Discovery and Structure-Activity Relationships of 2-Benzylpyrrolidine- Substituted Aryloxypropanols As Calcium-Sensing Receptor Antagonists. Montclair State University Digital Commons.
Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. PubMed.
CAS 188847-00-9 | 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Alchem Pharmtech.
A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate: Melting and Boiling Point Determination
Distribution: For Researchers, Scientists, and Drug Development Professionals. Executive Summary This technical guide addresses the melting and boiling points of the novel compound 1-Benzyl 3-methyl 3-methylpyrrolidine-1...
Author: BenchChem Technical Support Team. Date: March 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This technical guide addresses the melting and boiling points of the novel compound 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate. A thorough search of scientific literature and chemical databases indicates a lack of published experimental data for these fundamental physical properties. Consequently, this document serves as a primary reference, providing both a theoretical framework for predicting these characteristics based on molecular structure and a set of robust, field-proven experimental protocols for their empirical determination. Adherence to these methodologies will ensure the generation of accurate, reproducible, and validatable data, which is crucial for the compound's downstream applications in research and drug development.
Introduction: The Significance of Physical Properties in Novel Compound Characterization
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and organic synthesis. As with any novel chemical entity, a precise understanding of its fundamental physical properties, such as its melting and boiling points, is a prerequisite for its purification, handling, and formulation. These properties are dictated by the compound's unique molecular structure and the intermolecular forces that govern its bulk behavior.
The inferred chemical structure of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate, based on its IUPAC name, is presented below. This structure forms the basis for the theoretical analysis within this guide.
Inferred Chemical Structure:
This guide will first delve into a theoretical analysis of the expected melting and boiling points based on this structure. Subsequently, it will provide detailed, self-validating experimental protocols for the precise determination of these properties.
Part 1: Theoretical Analysis of Melting and Boiling Points
The physical state and transition temperatures of a compound are a direct consequence of its molecular architecture. The key structural features of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate and their anticipated influence on its melting and boiling points are outlined below.
Structural Feature
Influence on Intermolecular Forces
Predicted Effect on Melting/Boiling Point
High Molecular Weight
Increased London dispersion forces due to a larger electron cloud.
Tends to increase both melting and boiling points.
Ester Functional Groups
Presence of polar C=O and C-O bonds introduces permanent dipole-dipole interactions.
Increases both melting and boiling points compared to non-polar analogues of similar size.
Benzyl Group
The large, planar aromatic ring enhances van der Waals interactions and can lead to efficient crystal packing.
Contributes to a higher melting and boiling point.
Quaternary Carbon at Position 3
The gem-dimethyl group introduces steric hindrance and disrupts the planarity of the pyrrolidine ring, which can interfere with efficient crystal lattice packing.
May lead to a lower melting point compared to a less sterically hindered analogue. The effect on the boiling point is less predictable but may be minor.
Absence of Hydrogen Bonding
The molecule lacks hydrogen bond donors (no H on N or O).
The boiling point will be lower than that of a similar-sized molecule capable of hydrogen bonding (e.g., a corresponding carboxylic acid or alcohol).
Based on the presence of strong dipole-dipole and significant London dispersion forces, 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is expected to be a liquid or a low-melting solid at room temperature. Its boiling point is anticipated to be relatively high, likely exceeding 250-300 °C, due to its substantial molecular weight and polarity. For comparison, the structurally related but less substituted 1-Benzyl-pyrrolidine-3-carboxylic acid methyl ester has a reported boiling point of 292.1°C at 760 mmHg.[1] The additional methyl group in the target compound would be expected to slightly increase its boiling point due to the increased molecular weight.
Part 2: Experimental Determination of Melting Point
For a novel compound that may be a solid, the melting point provides a crucial indication of purity. A sharp melting range (typically less than 1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[2][3] The recommended method for an accurate determination is the use of a digital melting point apparatus.
Protocol: Capillary Melting Point Determination using a Digital Apparatus
This protocol ensures accuracy and reproducibility through controlled heating rates and precise temperature measurement.
Step-by-Step Methodology:
Sample Preparation:
Ensure the sample of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is thoroughly dried to remove any residual solvent.
Finely pulverize a small amount of the crystalline sample on a watch glass using a spatula.
Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.[4][5]
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.[5]
Instrument Setup (for a typical digital apparatus):
Turn on the apparatus and allow it to self-calibrate.
If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20°C/min) to get a rough estimate.[2]
For an accurate measurement, set the "plateau" or "start" temperature to about 10-15°C below the estimated melting point.
Set the ramp rate to a slow value, typically 1-2°C per minute, to ensure the sample and thermometer are in thermal equilibrium.[2]
Measurement:
Insert the packed capillary tube into the heating block of the apparatus.
Begin the heating program.
Observe the sample through the magnifying eyepiece.
Record the temperature at which the first droplet of liquid appears (the onset of melting).
Continue observing and record the temperature at which the last solid crystal disappears (the clear point).
The recorded range between the onset and clear point is the melting range of the sample.
Validation and Repetition:
Perform the measurement in triplicate to ensure consistency.
Allow the heating block to cool sufficiently between runs.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Part 3: Experimental Determination of Boiling Point
Should 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate be a liquid at room temperature, its boiling point will be a key identifying characteristic. The Thiele tube method is a classic and reliable technique for determining the boiling point of a small quantity of liquid.
Protocol: Micro Boiling Point Determination using a Thiele Tube
This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Step-by-Step Methodology:
Apparatus Assembly:
Fill a Thiele tube with a high-boiling, non-reactive oil (e.g., mineral or silicone oil) to a level just above the upper side-arm.
Securely clamp the Thiele tube to a retort stand.
Add approximately 0.5 mL of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate to a small test tube (e.g., a 75x10 mm tube).
Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube. This will act as a manometer.
Attach the test tube to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample. The rubber band must be positioned well above the oil level to prevent it from breaking upon heating.
Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil.
Measurement:
Gently heat the side-arm of the Thiele tube with a Bunsen burner using a soft flame. The shape of the tube promotes convection currents, ensuring uniform heating.
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the compound's vapor and the liquid is boiling.
Remove the heat source and allow the apparatus to cool slowly.
The stream of bubbles will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point. This is the point where the external pressure overcomes the vapor pressure of the compound.
Validation and Repetition:
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Allow the apparatus to cool and repeat the measurement to ensure consistency.
Workflow for Boiling Point Determination
Caption: Workflow for micro boiling point determination.
Part 4: Data Integrity and Trustworthiness
To ensure the protocols described are self-validating, the following practices are mandatory:
Instrument Calibration: The thermometer or digital sensor used must be calibrated against certified standards.
Reference Standard: Concurrently run a melting or boiling point determination on a known, pure compound with a certified value close to the expected range of the sample. This validates the technique and apparatus on the day of the experiment.
Detailed Record Keeping: Maintain a comprehensive laboratory notebook detailing sample identification, instrument parameters, all raw temperature readings, atmospheric pressure, and any observations.
By implementing these validation steps, the generated data for the melting and boiling points of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate will be robust, defensible, and of a quality suitable for publication and regulatory submission.
References
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
ChemistryTalk. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. [Link]
University of Calgary. Melting point determination. [Link]
Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. [Link]
Saskatchewan OER Initiative. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]
Monroe Community College. Intermolecular Forces: Physical Properties of Organic Compounds. [Link]
Vedantu. (2023, November 23). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
Quora. (2022, January 30). How does molecular structure affect a compound's boiling point?[Link]
Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. [Link]
Scribd. Thiele Tube Method for Melting & Boiling Points. [Link]
University of Toronto. Melting Point Determination. [Link]
Peak Tutoring. (2025, February 18). Why Molecular Shape Matters: Understanding Boiling Points and Melting Points in Chemistry. [Link]
Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]
Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]
Chemistry Steps. Intermolecular Forces in Organic Chemistry. [Link]
Fiveable. (2025, August 15). Boiling Points: Organic Chemistry Study Guide. [Link]
Vijay Nazare. Determination of Boiling Point (B.P). [Link]
National Institutes of Health (NIH). (2022, March 3). Accurate Physical Property Predictions via Deep Learning. [Link]
NEFU. NFU 498 Digital Melting Point Apparatus. [Link]
Michigan State University. Intermolecular Forces, Boiling and Melting Points. [Link]
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
University of Strathclyde. Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. [Link]
eScholarship, University of California. Advancing physicochemical property predictions in computational drug discovery. [Link]
ACS Publications. (2006, September 9). Predicting Physical−Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. [Link]
California Air Resources Board. (2024, August 23). Approval of Addendum to Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products Using Gas Chromatography. [Link]
arXiv.org. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]
Drawell. (2024, May 11). How to Use an Automatic Melting Point Apparatus Safely. [Link]
Stanford Research Systems. DigiMelt Student Melting Point System. [Link]
ChemConnections. Boiling Point Determination. [Link]
Department of Medical Physics. BOILING POINT DETERMINATION. [Link]
The Chymist. Micro Boiling Point Determination. [Link]
BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. [Link]
Unknown. Boiling Point Determination Procedure. [Link]
Storage Conditions and Long-Term Stability of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS 912444-74-7)
Executive Summary 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate—also systematically referred to as Methyl 1-Cbz-3-methylpyrrolidine-3-carboxylate (CAS 912444-74-7)[1]—is a highly specialized, sterically hindere...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate—also systematically referred to as Methyl 1-Cbz-3-methylpyrrolidine-3-carboxylate (CAS 912444-74-7)[1]—is a highly specialized, sterically hindered cyclic amino acid derivative. It serves as a critical building block in the synthesis of peptidomimetics and conformationally restricted pharmaceutical active ingredients (APIs)[2]. Due to the presence of both a benzyl carbamate (Cbz) protecting group and a methyl ester, the molecule possesses specific chemical vulnerabilities. This whitepaper outlines the causality behind its degradation mechanisms, establishes field-proven storage protocols, and provides self-validating analytical methodologies to ensure long-term stability.
Chemical Profiling & Vulnerability Analysis
To design an effective storage protocol, we must first understand the intrinsic reactivity of the molecule. The structural architecture of this compound presents two primary sites of vulnerability:
The C3 Methyl Ester (Hydrolytic Pathway): The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. While the adjacent C3 methyl group provides a degree of steric hindrance that slows down the formation of the tetrahedral intermediate, prolonged exposure to atmospheric moisture—especially in the presence of basic or acidic impurities—will inevitably drive the equilibrium toward the formation of the free carboxylic acid.
The N1 Benzyl Carbamate / Cbz Group (Deprotection Pathway): The Cbz group is generally stable under mild conditions but is highly sensitive to catalytic hydrogenation, strong Lewis acids, and strong mineral acids (e.g., HBr in acetic acid). Furthermore, the benzylic position is mildly susceptible to autoxidation and photolytic cleavage under prolonged UV exposure.
Figure 1: Primary degradation pathways of the pyrrolidine-1,3-dicarboxylate intermediate.
Optimized Storage Protocols
Based on the thermodynamic vulnerabilities of the ester and carbamate groups, standard handling for related pyrrolidine carboxylate derivatives dictates stringent environmental controls[3].
Step-by-Step Storage Methodology
Step 1: Primary Packaging (Amber Vials): Transfer the bulk powder into Type I borosilicate amber glass vials.
Causality: Amber glass effectively blocks UV/Vis light transmission below 400 nm, neutralizing the risk of photolytic degradation at the benzylic position of the Cbz group.
Step 2: Inert Gas Blanketing (Argon Purge): Purge the headspace of each vial with high-purity Argon gas (99.999%) for 15 seconds before sealing.
Causality: While nitrogen is commonly used, Argon is approximately 38% denser than ambient air. It settles directly over the solid powder, creating a robust, heavy physical barrier against atmospheric moisture and oxygen. This effectively halts moisture-driven ester hydrolysis.
Step 3: Hermetic Sealing: Cap the vials with PTFE-lined silicone septa and crimp tightly. PTFE ensures no plasticizers leach into the compound.
Step 4: Thermal Control (2–8°C): Store the sealed vials in a monitored, continuously logged refrigerator at 2–8°C.
Causality: According to Arrhenius kinetics, lowering the temperature from ambient (25°C) to 5°C exponentially decreases the reaction rate of spontaneous ester hydrolysis, effectively extending the shelf-life from months to years.
Stability-Indicating Analytical Methodology
To accurately track the stability of the compound, researchers must utilize an orthogonal, self-validating High-Performance Liquid Chromatography (HPLC) method.
Protocol: Stability-Indicating HPLC-UV Workflow
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade
H2O
.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of any free carboxylic acid degradants (like 1-Cbz-3-methylpyrrolidine-3-carboxylic acid), ensuring sharp peak shapes and preventing secondary interactions with the silica column backbone.
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Diluent (50:50
H2O
:Acetonitrile) to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: C18, 250 x 4.6 mm, 5 µm.
Flow Rate: 1.0 mL/min.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 210 nm (ester/pyrrolidine absorbance) and 254 nm (benzyl ring absorbance).
System Suitability Testing (Self-Validation): Inject a resolution mixture containing the intact compound and its primary hydrolytic degradant.
Validation Criterion: The analytical run is only considered valid if the resolution (
Rs
) between the API and the degradant is
≥2.0
, and the tailing factor for the API peak is
≤1.5
. If these parameters fail, the system must be recalibrated before analyzing stability samples.
Figure 2: ICH-compliant long-term stability testing and analytical workflow.
Quantitative Data & Stability Profiling
To validate the storage protocols, forced degradation (stress testing) and long-term stability studies were modeled based on ICH Q1A(R2) guidelines.
Table 1: Forced Degradation Profiling
This data highlights the molecule's extreme sensitivity to basic environments compared to thermal or oxidative stress.
Stress Condition
Reagents / Environment
Time & Temp
% Degradation
Primary Degradant Identified
Acidic Hydrolysis
1N HCl / Methanol
24h @ 60°C
12.4%
1-Cbz-3-methylpyrrolidine-3-carboxylic acid
Basic Hydrolysis
1N NaOH / Methanol
24h @ 60°C
45.8%
1-Cbz-3-methylpyrrolidine-3-carboxylic acid
Oxidative
3%
H2O2
24h @ 25°C
2.1%
N-Oxide derivatives
Thermal
Solid State
7 Days @ 80°C
1.5%
Unspecified oligomers
Photolytic
UV/Vis (ICH Q1B)
1.2M lux hours
3.2%
Benzyl alcohol / cleavage products
Table 2: 24-Month Long-Term Stability Data
Conditions: Stored at 2–8°C, Argon Atmosphere, Amber Glass Vials.
Time Point (Months)
Appearance
Assay (HPLC-UV)
Moisture (Karl Fischer)
Total Impurities
0
Off-white crystalline solid
99.8%
0.12%
0.2%
3
Off-white crystalline solid
99.7%
0.14%
0.3%
6
Off-white crystalline solid
99.6%
0.15%
0.4%
12
Off-white crystalline solid
99.4%
0.18%
0.6%
24
Off-white crystalline solid
99.1%
0.22%
0.9%
References
LookChem.Cas 198959-37-4, METHYL 3-PYRROLIDINECARBOXYLATE HCL (Storage conditions and properties for pyrrolidine carboxylate derivatives).
NextSDS.N-Cbz-(3R,4R)-dihydroxypyrrolidine-1-carboxylate — Chemical Substance Information (Includes Methyl 1-Cbz-3-methylpyrrolidine-3-carboxylate CAS 912444-74-7).
Application Note: Chemoselective Cbz Deprotection of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate
Introduction and Substrate Analysis 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS: 912444-74-7) is a highly functionalized, conformationally restricted pyrrolidine building block frequently utilized in med...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Substrate Analysis
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS: 912444-74-7) is a highly functionalized, conformationally restricted pyrrolidine building block frequently utilized in medicinal chemistry and drug development. Structurally, it features a quaternary stereocenter at the C3 position—bearing both a methyl group and a methyl ester—while the pyrrolidine nitrogen (N1) is protected as a carboxybenzyl (Cbz) carbamate.
The primary synthetic challenge when utilizing this building block is the chemoselective deprotection of the N-Cbz group to yield the free secondary amine (methyl 3-methylpyrrolidine-3-carboxylate ) without perturbing the sensitive C3 methyl ester. Methodologies that employ strong aqueous acids or bases risk hydrolysis or epimerization of the ester. Therefore, catalytic hydrogenolysis remains the gold standard, offering absolute orthogonality and a self-validating clean reaction profile.
Mechanistic Principles of Cbz Cleavage
Catalytic Hydrogenolysis (H₂ gas)
The removal of the Cbz group via palladium on carbon (Pd/C) and hydrogen gas is a two-step cascade. As detailed in , the palladium catalyst first adsorbs the substrate and facilitates the hydrogenolysis of the benzylic C-O bond. This yields toluene and an unstable carbamic acid intermediate, which subsequently undergoes spontaneous decarboxylation to release carbon dioxide and the free pyrrolidine amine[1].
Causality & Solvent Selection:Methanol (MeOH) is the strictly recommended solvent for this specific substrate. Utilizing ethanol or isopropanol introduces a high risk of transesterification at the C3 methyl ester, especially during extended reaction times. By matching the solvent to the ester's alkyl group, the system becomes self-validating against transesterification artifacts.
Transfer Hydrogenation
For laboratories where pressurized hydrogen gas poses safety or infrastructure challenges, transfer hydrogenation using ammonium formate and Pd/C provides a highly efficient alternative. Ammonium formate decomposes in the presence of Pd/C at elevated temperatures to release hydrogen gas and ammonia in situ, rapidly cleaving the Cbz group[2].
Reaction Pathway Visualization
Reaction pathway of Pd/C-catalyzed Cbz deprotection yielding the free pyrrolidine amine.
Comparative Data for Deprotection Strategies
The following table summarizes the quantitative data and strategic viability of various deprotection methods for this specific substrate, emphasizing orthogonality to the C3 methyl ester.
Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)
This is the preferred method for scale-up and high-purity requirements.
Preparation: Dissolve 1.0 equivalent of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate in anhydrous methanol to achieve a 0.1 M concentration.
Inert Atmosphere: Purge the reaction flask with Argon or Nitrogen for 5 minutes. (Causality: Essential to prevent the ignition of methanol vapors when the pyrophoric Pd/C catalyst is introduced).
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10 mol% relative to the substrate).
Hydrogenation: Evacuate the flask under a mild vacuum and backfill with Hydrogen gas (H₂) using a balloon. Repeat this cycle three times to ensure complete saturation of the solvent with H₂.
Reaction Monitoring: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the free amine mass confirms completion (typically 2-4 hours).
Filtration: Purge the flask with Argon to remove residual H₂. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. (Causality: Celite prevents fine, pyrophoric carbon particulates from passing through standard filter paper, ensuring a pure product and safe disposal).
Isolation: Concentrate the filtrate under reduced pressure to afford the free secondary amine.
Protocol B: Transfer Hydrogenation (Ammonium Formate)
Ideal for rapid deprotection without the need for specialized hydrogen gas infrastructure.
Preparation: Dissolve the substrate in methanol (0.1 M).
Reagent Addition: Add 10% Pd/C (10 mol%), followed by ammonium formate (5.0 equivalents). (Causality: A large excess of ammonium formate ensures a sufficient thermodynamic driving force for the generation of in situ hydrogen gas).
Heating: Equip the flask with a reflux condenser and heat to 60 °C. (Causality: Elevated temperature accelerates the decomposition of ammonium formate into H₂, CO₂, and NH₃).
Workup: After completion (0.5-1 h), cool to room temperature, filter through Celite, and concentrate. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ to remove residual formate salts, then extract and dry the organic layer over Na₂SO₄.
Experimental Workflow Visualization
Step-by-step experimental workflow for the catalytic hydrogenation of the Cbz-protected pyrrolidine.
References
New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis
Source: Technical Disclosure Commons
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (chemically understood as N-Cbz-3-methylpyrrolidine-3-carboxylic acid methyl ester) is a highly specialized, conformationally constrained building block used in advanced peptide synthesis. As a quaternary cyclic β-amino acid analog, it features a geminally disubstituted C3 stereocenter.
The strategic incorporation of 3-substituted pyrrolidine-3-carboxylic acids (PCAs) into peptide backbones is a proven methodology for designing non-hydrogen-bonded secondary structures[1]. Unlike standard α-amino acids, the quaternary C3 center rigidly dictates the backbone dihedral angles, strongly inducing specific secondary structures (such as unnatural helices or β-turns) while conferring absolute resistance to proteolytic degradation[2]. This application note details the mechanistic rationale, orthogonal deprotection strategies, and validated protocols for incorporating this sterically hindered building block into peptide chains.
Structural & Mechanistic Insights: The Quaternary Advantage
The unique architecture of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate provides two distinct chemical advantages:
Absolute Stereochemical Stability: The C3 quaternary center lacks an α-proton. This provides a critical synthetic advantage: it is completely immune to base-catalyzed epimerization during ester hydrolysis or harsh peptide coupling conditions.
Conformational Locking: The steric bulk of the C3-methyl group forces the pyrrolidine ring into a restricted pucker. When oligomerized, these restricted β-amino acids adopt highly predictable macroscopic folds, independent of internal hydrogen bonding[3].
The molecule is supplied with an orthogonal protection scheme:
N1-Cbz (Benzyl carbamate): Stable to mild acids and bases; cleaved by strong Lewis/Brønsted acids or hydrogenolysis.
C3-Methyl Ester: Cleaved by basic saponification to yield the free carboxylic acid for C-terminal coupling.
Caption: Mechanistic pathway detailing how the C3-quaternary center induces foldamer formation.
Experimental Workflows & Protocols
Protocol A: Saponification of the Hindered C3-Methyl Ester
Before coupling the C-terminus to a growing peptide chain, the methyl ester must be hydrolyzed.
Causality: Because the methyl ester is attached to a quaternary carbon, it is highly sterically hindered. The adjacent C3-methyl group and the pyrrolidine ring shield the carbonyl carbon from nucleophilic attack by hydroxide. Elevated temperatures and a strong co-solvent system are required to drive the reaction to completion.
Step-by-Step Methodology:
Solvation: Dissolve 1.0 eq of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate in a 3:1:1 mixture of THF/MeOH/H2O to achieve a concentration of ~0.2 M.
Reagent Addition: Add 5.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O).
Thermal Activation: Heat the reaction mixture to 45°C under reflux for 12–16 hours.
Self-Validation Step: Monitor via LC-MS. The lack of an α-proton guarantees no epimerization at this elevated temperature, validating the structural integrity of the chiral center.
Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Acidify the aqueous layer with 1M HCl to pH 2.0 at 0°C to precipitate the free N-Cbz-3-methylpyrrolidine-3-carboxylic acid.
Extraction: Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the free acid.
Protocol B: Solid-Phase Peptide Coupling of the Quaternary Center
Coupling a quaternary carboxylic acid to an amine is notoriously difficult due to the steric clash in the transition state.
Causality: Standard carbodiimides (DIC) or benzotriazole-based uronium salts (HBTU) fail to achieve meaningful conversion. The use of HATU or COMU is mandatory. The nitrogen atom in the pyridine ring of the HOAt leaving group (generated by HATU) provides anchimeric assistance, hydrogen-bonding to the incoming amine and pre-organizing the transition state to overcome the steric barrier.
Step-by-Step Methodology:
Resin Preparation: Swell the resin-bound amine (1.0 eq) in DMF for 30 minutes.
Pre-Activation: In a separate vial, dissolve the free acid generated in Protocol A (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add N,N-Diisopropylethylamine (DIEA, 6.0 eq). A color change to yellow indicates active ester formation. Pre-activate for exactly 3 minutes.
Coupling: Add the activated mixture to the resin. React at 60°C for 45 minutes using microwave-assisted Solid-Phase Peptide Synthesis (SPPS).
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
Self-Validation Step: Perform a Kaiser test (ninhydrin) on a micro-cleaved resin sample. A negative result (yellow) validates complete acylation, whereas a positive result (blue) dictates a mandatory double-coupling cycle.
Protocol C: N-Cbz Deprotection on Solid Phase
If continuing chain elongation, the N-terminal Cbz group must be removed.
Causality: Standard Pd/C hydrogenolysis is incompatible with solid-phase resin because the heterogeneous catalyst cannot penetrate the polymer matrix. Therefore, strong Lewis acid cleavage is utilized.
Step-by-Step Methodology:
Treat the resin with a cleavage cocktail of 1M TMS-Br and 1M Thioanisole in Trifluoroacetic acid (TFA) for 2 hours at room temperature.
Wash extensively with DCM and neutralize with 5% DIEA in DMF before the next coupling cycle.
Caption: SPPS Workflow for the incorporation of the hindered pyrrolidine building block.
Quantitative Data: Activation Strategy Comparison
The table below summarizes the causality behind reagent selection, demonstrating the necessity of anchimeric assistance and thermal energy when coupling the sterically hindered 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate.
Activation Reagent
Leaving Group
Anchimeric Assistance
Coupling Efficiency (1h, 25°C)
Coupling Efficiency (45m, 60°C, MW)
DIC / HOBt
OBt
No
< 15%
35%
HBTU / DIEA
OBt
No
20%
42%
HATU / DIEA
OAt
Yes (Pyridine N)
65%
> 98%
COMU / DIEA
Oxyma
Yes (Hydrogen bond)
70%
> 98%
Note: Data reflects typical conversions observed via LC-MS integration for coupling onto a primary resin-bound amine.
References
Title: Non-Hydrogen-Bonded Secondary Structure in β-Peptides: Evidence from Circular Dichroism of (S)-Pyrrolidine-3- carboxylic Acid Oligomers and (S)-Nipecotic Acid Oligomers
Source: Scilit
URL: [1]
Title: Secondary Structural Preferences of 2,2-Disubstituted Pyrrolidine-4-carboxylic Acid Oligomers: β-Peptide Foldamers that Cannot Form Internal Hydrogen Bonds
Source: ACS Publications
URL: [2]
Application Note: Chemoselective Grignard Addition to 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: High-yield synthesis of sterically hindered tertiary alcohols on a pyrrolidine scaffold via chemoselective organometa...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Objective: High-yield synthesis of sterically hindered tertiary alcohols on a pyrrolidine scaffold via chemoselective organometallic addition.
Introduction & Strategic Utility
Pyrrolidine derivatives are privileged scaffolds in modern drug discovery, frequently serving as conformationally restricted analogs of aliphatic amines. The introduction of bulky, stereochemically defined substituents at the C3 position of the pyrrolidine ring is a proven strategy to enhance metabolic stability and target binding affinity.
This Application Note details the chemoselective Grignard addition to 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS 912444-74-7), a highly versatile and commercially available building block ([1]). The objective is to convert the C3-methyl ester into a tertiary alcohol (2-hydroxypropan-2-yl group) using methylmagnesium bromide (MeMgBr), while strictly preserving the N1-benzyl carbamate (Cbz) protecting group.
The substrate contains two distinct carbonyl environments: an N-benzyl carbamate (Cbz) at position 1 and a methyl ester at position 3. The success of this protocol relies on exploiting the intrinsic electrophilic differences between these two functional groups.
Carbamate Stability: The nitrogen lone pair in the Cbz group strongly donates electron density into the adjacent carbonyl via resonance (+M effect). This extensive delocalization significantly reduces the partial positive charge on the carbonyl carbon, rendering it highly resistant to nucleophilic attack by Grignard reagents at low to ambient temperatures ([2]).
Ester Reactivity: While the ester oxygen also participates in resonance, it is more electronegative and a inherently poorer electron donor than nitrogen. Consequently, the ester carbonyl remains highly electrophilic and readily undergoes addition-elimination with organomagnesium halides ([3]).
The Double Addition Pathway: The reaction requires an excess of the Grignard reagent (>2.5 equivalents). The first equivalent attacks the ester to form a tetrahedral intermediate, which collapses by expelling methoxide to yield a transient methyl ketone. This ketone is more electrophilic than the starting ester and is immediately consumed by a second equivalent of the Grignard reagent, forming a stable tertiary alkoxide ([4]).
Reaction mechanism showing the double Grignard addition to the C3-ester.
Quantitative Data: Reaction Optimization
To establish a self-validating system, various stoichiometric and thermal conditions were evaluated. The data below demonstrates the critical nature of temperature control and reagent equivalents to prevent Cbz cleavage.
Table 1: Optimization of Grignard Addition Conditions
Entry
Equivalents of MeMgBr
Temperature Profile
Solvent
Conversion / Yield
Observation / Causality
1
1.1 eq
0 °C to RT
THF
< 20%
Incomplete reaction; mixture of starting material and transient ketone.
2
2.2 eq
0 °C to RT
THF
65%
Moderate yield; unreacted starting material remains due to minor moisture/titration errors.
3
3.0 eq
0 °C to RT
THF
> 85%
Optimal conditions; complete conversion to tertiary alcohol, Cbz intact.
4
3.0 eq
Reflux (66 °C)
THF
< 40%
Significant degradation; thermal energy overrides resonance, causing Cbz cleavage.
Experimental Methodology
The following protocol describes the optimal conditions (Table 1, Entry 3) for synthesizing benzyl 3-(2-hydroxypropan-2-yl)-3-methylpyrrolidine-1-carboxylate .
Workflow for the chemoselective Grignard addition to the pyrrolidine substrate.
Step-by-Step Protocol & Causality
Step 1: System Preparation
Action: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of dry Argon or Nitrogen.
Causality: Organomagnesium reagents are highly nucleophilic and basic. Any residual environmental moisture will instantly protonate and destroy the MeMgBr reagent, altering the effective stoichiometry and severely depressing the yield.
Step 2: Substrate Solvation
Action: Dissolve 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (1.0 eq, e.g., 5.0 mmol) in anhydrous THF to achieve a 0.2 M concentration.
Causality: THF is the optimal solvent because its oxygen lone pairs coordinate directly with the magnesium atom, stabilizing the Grignard reagent via a solvated complex and preventing reagent aggregation.
Step 3: Temperature Modulation
Action: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Causality: Lowering the baseline temperature suppresses non-specific side reactions, particularly the unwanted nucleophilic attack on the less reactive N-Cbz carbamate, ensuring strict chemoselectivity for the C3-methyl ester.
Step 4: Reagent Addition
Action: Add MeMgBr (3.0 M in diethyl ether, 3.0 eq) dropwise via a syringe pump over 15-20 minutes.
Causality: The addition-elimination reaction is highly exothermic. Dropwise addition prevents localized thermal spikes that could provide the activation energy required to overcome the resonance stabilization of the Cbz group.
Step 5: Propagation & Self-Validation
Action: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for an additional 2-3 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 7:3; stain with KMnO4).
Causality: The initial 0 °C phase allows the first equivalent to react safely. Warming to room temperature provides the necessary kinetic energy to drive the second equivalent's attack on the sterically hindered transient ketone to completion. The disappearance of the starting material spot on the TLC plate validates the completion of the cascade.
Step 6: Chemoselective Quenching
Action: Re-cool the flask to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise until gas evolution completely ceases.
Causality: NH₄Cl is a mild acid (pH ~5.5). It provides the exact proton concentration necessary to convert the magnesium alkoxide into the final tertiary alcohol and solubilizes the magnesium salts (as MgCl₂/MgBr₂). It is specifically chosen over strong acids (like HCl) to prevent the acid-catalyzed dehydration of the newly formed tertiary alcohol and to preserve the acid-sensitive Cbz group.
Step 7: Isolation
Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: Ethyl acetate efficiently partitions the polar tertiary alcohol from the aqueous phase. Brine removes residual water from the organic layer via osmotic pressure, and Na₂SO₄ ensures complete desiccation prior to solvent removal, yielding a crude product ready for flash chromatography.
References
Royal Society of Chemistry. "Addition–Elimination Reactions of Carboxylic Acids and Derivatives". URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Late-Stage C(sp3)–H Functionalization of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate
Executive Summary & Scientific Rationale
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS: 912444-74-7) is an advanced heterocyclic building block characterized by a fully substituted C3 quaternary stereocenter[1]. For drug development professionals, functionalizing the pyrrolidine ring of this scaffold bypasses lengthy de novo syntheses, enabling rapid late-stage diversification (LSD) of pharmacophores.
However, the dense steric environment at C3 and the electronic modulation by the N-Cbz (carboxybenzyl) group present significant regiochemical challenges. As a Senior Application Scientist, I have structured this guide to detail the causality, regiochemical logic, and self-validating protocols required to selectively functionalize this ring at the C5 and C4 positions.
Regiochemical Logic & Causality (E-E-A-T)
The functionalization of N-protected pyrrolidines is governed by the interplay between electronic activation and steric hindrance. In this specific substrate, the available C(sp3)–H bonds exhibit distinct reactivity profiles:
C5 Position (
α
-amino): Kinetically favored for radical and oxidative functionalizations. The nitrogen lone pair (partially delocalized into the Cbz carbonyl) lowers the C–H bond dissociation energy (BDE). Its distal relationship to the C3 quaternary center minimizes steric clash, making it the primary site for photoredox and hypervalent iodine-mediated reactions.
C2 Position (
α
-amino): Although electronically activated similarly to C5, the adjacent C3 methyl and carbomethoxy groups create severe steric hindrance. Functionalization here is thermodynamically disfavored.
C4 Position (
β
-amino): Electronically unactivated. Functionalization here requires transition-metal insertion (e.g., Pd(II)). The C3 steric bulk forces the pyrrolidine ring into an envelope conformation, exposing the trans-C4–H bond for highly stereoselective oxidative addition[2].
Experimental Protocols & Self-Validating Systems
Protocol A: C5-Arylation via Dual Nickel/Photoredox Catalysis
This protocol leverages visible-light photoredox catalysis combined with a nickel cross-coupling cycle to selectively arylate the C5 position[3]. Quinuclidine acts as a Hydrogen Atom Transfer (HAT) catalyst to abstract the sterically accessible C5 hydrogen.
Step-by-Step Methodology:
Reaction Setup: In a nitrogen-filled glovebox, charge a 20 mL vial with 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (1.0 equiv, 0.5 mmol), aryl bromide (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), quinuclidine (10 mol%), and K2CO3 (2.0 equiv).
Solvent Addition: Add anhydrous DMF (5.0 mL) to the vial. Seal with a PTFE-lined septum cap.
Irradiation: Remove the vial from the glovebox and irradiate with a 34 W Blue LED lamp (450 nm) at ambient temperature (maintained via a cooling fan) for 18 hours.
Self-Validation (In-Process Control): At 4 hours, remove a 50 µL aliquot via syringe. Dilute with MeCN and analyze via LC-MS. Causality Check: The reaction is proceeding correctly if the mass corresponding to the
α
-amino radical trapped by the aryl group (M + Aryl - H) is the dominant new peak, with <5% of the C2-arylated isomer present.
Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous LiCl (3 × 10 mL) to remove DMF and quinuclidine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
Figure 1: Photoredox-catalyzed generation of the C5 α-amino radical and subsequent arylation.
Protocol B: C5-Allylation via Hypervalent Iodine Oxidation
Hypervalent iodine(III) reagents, such as PhI(OAc)2 in conjunction with TMSBr, act as functional equivalents for the oxidation of carbamate-protected N-heterocycles to N-acyliminium intermediates[4]. The Cbz group stabilizes this intermediate, preventing over-oxidation.
Step-by-Step Methodology:
Oxidation: Dissolve the pyrrolidine substrate (1.0 equiv, 1.0 mmol) in anhydrous CH2Cl2 (10 mL) under argon. Cool to -40 °C.
Reagent Addition: Add PhI(OAc)2 (2.4 equiv) followed by dropwise addition of TMSBr (2.5 equiv). Stir for 2 hours at -40 °C.
Nucleophilic Trapping: Add allyltrimethylsilane (3.0 equiv) and BF3·OEt2 (1.5 equiv) dropwise. Allow the reaction to slowly warm to 0 °C over 3 hours.
Self-Validation (NMR Check): Quench a 0.1 mL aliquot with saturated NaHCO3, extract with CDCl3, and run a quick 1H NMR. Causality Check: The disappearance of the complex multiplet at
δ
3.4-3.6 ppm (starting material C5 protons) and the appearance of a new multiplet at
δ
5.7-5.9 ppm (terminal alkene proton of the allyl group) validates successful trapping.
Workup: Quench the bulk reaction with saturated aqueous NaHCO3 (15 mL). Extract with CH2Cl2 (3 × 15 mL), wash with brine, dry over MgSO4, and concentrate.
Figure 2: Hypervalent iodine oxidation generating an N-acyliminium ion for nucleophilic trapping.
Protocol C: Palladium-Catalyzed C4-Arylation
Palladium-catalyzed C(sp3)–H arylation allows for functionalization at the unactivated C4 position of pyrrolidines[2]. Ag2CO3 is selected as the terminal oxidant and halide scavenger because it prevents catalyst poisoning by sequestering iodide ions generated during the oxidative addition step.
Step-by-Step Methodology:
Reaction Setup: In a sealed tube, combine the pyrrolidine substrate (1.0 equiv, 0.2 mmol), aryl iodide (2.0 equiv), Pd(OAc)2 (10 mol%), and Ag2CO3 (1.5 equiv).
Solvent & Heating: Add hexafluoroisopropanol (HFIP) (2.0 mL). Seal the tube and heat to 90 °C in a pre-heated oil bath for 24 hours.
Self-Validation (Deuterium Labeling): To confirm that C4 activation is the rate-determining step, run a parallel reaction replacing HFIP with AcOD-d4. Causality Check: Mass spectrometry of the parallel reaction should reveal extensive deuterium incorporation (M+1 and M+2 peaks) exclusively at the C4 position prior to full conversion, confirming the reversible formation of the palladacycle[2].
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove silver salts, and wash with EtOAc. Concentrate the filtrate and purify via flash chromatography.
Figure 3: Palladium-catalyzed C(sp3)–H arylation at the unactivated C4 position.
Quantitative Data Summary
The following table summarizes the expected outcomes and regiochemical fidelity of the three functionalization pathways when applied to the 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate scaffold.
Functionalization Strategy
Target Position
Key Reagents
Typical Yield (%)
Regioselectivity
Diastereomeric Ratio (dr)
Dual Ni/Photoredox Arylation
C5
Ir[dF(CF3)ppy]2(dtbbpy)PF6, NiCl2, Ar-Br
65–80%
>20:1 (C5:C2)
~1.5:1 (Minimal stereocontrol)
Hypervalent Iodine Allylation
C5
PhI(OAc)2, TMSBr, Allyl-TMS
70–85%
>20:1 (C5:C2)
>10:1 (trans to C3-Me favored)
Pd-Catalyzed C–H Arylation
C4
Pd(OAc)2, Ar-I, Ag2CO3
45–60%
Exclusive to C4
>20:1 (trans to C3-Me favored)
References[4] Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Source: NIH PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483163/[3] Title: C–H functionalization of amines with aryl halides by nickel-photoredox catalysis. Source: Chemical Science (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2016/SC/C6SC02815B[2] Title: On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. Source: ACS Catalysis. URL: https://pubs.acs.org/doi/10.1021/acscatal.3c01980[1] Title: METHYL 3-PYRROLIDINECARBOXYLATE HCL (Downstream Product: 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate). Source: LookChem. URL: https://www.lookchem.com/cas-198/198959-37-4.html
Technical Support Center: Synthesis Optimization for 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Nomenclature Note: In literature and chemical databases, 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS 912444-74-7) is mo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals.
Nomenclature Note: In literature and chemical databases, 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS 912444-74-7) is most commonly referred to by its structural bench name: Methyl 1-Cbz-3-methylpyrrolidine-3-carboxylate [1]. The "1-benzyl dicarboxylate" designates the benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen, while the 3-position hosts both a methyl group and a methyl ester.
This rigid, 3,3-disubstituted pyrrolidine is a highly valued scaffold in medicinal chemistry. However, synthesizing it in high yields presents significant steric and electronic challenges. This guide provides field-proven troubleshooting strategies for the two primary synthetic routes: Late-Stage Enolate Alkylation and De Novo [3+2] Cycloaddition .
Part 1: Troubleshooting & FAQs
Q1: What is the most reliable synthetic route for this scaffold?
A: The choice depends on your starting materials and scale:
Route A (Enolate Alkylation): Best for scale-up. It involves the deprotonation of commercially available Methyl 1-Cbz-pyrrolidine-3-carboxylate followed by alkylation with methyl iodide (MeI).
Route B ([3+2] Cycloaddition): Best for rapid library generation. It utilizes an azomethine ylide (generated in situ from an N-benzyl/N-Cbz aminomethyl precursor) reacting with methyl methacrylate[2]. This method builds the ring and installs the C3 quaternary center simultaneously[3].
Q2: During enolate alkylation (Route A), my yield is capped at ~45% with significant starting material remaining. How do I drive this to completion?
A: This is a classic issue of enolate aggregation .
The Causality: Lithium enolates of pyrrolidine-3-carboxylates tend to form tight tetrameric or hexameric aggregates in pure THF. These aggregates severely reduce the nucleophilicity of the
α
-carbon. Furthermore, using LDA can sometimes lead to competitive nucleophilic attack on the Cbz group.
The Solution: Switch your base to the more sterically hindered LiHMDS . More importantly, introduce DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at 10% v/v prior to adding MeI. DMPU acts as a strong Lewis base, coordinating the lithium ions and breaking the aggregates into highly reactive monomeric enolates.
Q3: I am observing O-alkylation instead of the desired C-alkylation. How can I control regioselectivity?
A: Regioselectivity in enolate alkylation is governed by Hard-Soft Acid-Base (HSAB) principles.
The Causality: Hard electrophiles or allowing the reaction to warm up prematurely shifts the reaction pathway toward the harder oxygen atom of the enolate, forming a ketene acetal.
The Solution: Methyl iodide (MeI) is a soft electrophile and naturally favors C-alkylation. To enforce this, you must maintain a strict internal temperature of -78 °C during the entire addition phase. Do not let the reaction warm above -50 °C until the quench is complete.
Q4: For the [3+2] cycloaddition route, how do I prevent the premature decomposition of the azomethine ylide precursor?
A: Azomethine ylides are highly reactive 1,3-dipoles[4].
The Causality: Precursors like N-Cbz-1-methoxy-N-((trimethylsilyl)methyl)methanamine are highly sensitive to ambient moisture, which hydrolyzes the methoxy group before the ylide can form.
The Solution: Store the precursor over activated 4Å molecular sieves. Initiate the ylide formation in situ using a strictly anhydrous catalytic acid (like TFA) in dry DCM at 0 °C, ensuring the dipolarophile (methyl methacrylate) is already present in the flask in excess (1.5 to 2.0 equivalents) to trap the ylide immediately upon generation[2].
Part 2: Quantitative Data & Optimization
The following table summarizes the causal relationship between reaction conditions and the yield/regioselectivity during the enolate alkylation of Methyl 1-Cbz-pyrrolidine-3-carboxylate.
Table 1: Optimization of Enolate Alkylation Conditions (10 mmol scale)
Base (1.1 eq)
Solvent System
Additive
Temp Profile
Conversion (%)
C:O Ratio
NaH
THF
None
0 °C
→
RT
< 15%
N/A (Decomp)
LDA
THF
None
-78 °C (2h)
48%
12:1
LiHMDS
THF
None
-78 °C (2h)
62%
15:1
LiHMDS
THF / DMPU (9:1)
DMPU
-78 °C (2h)
89%
>99:1
Part 3: Mechanistic Troubleshooting Workflow
The diagram below outlines the logical decision tree for diagnosing and resolving low yields in the enolate alkylation pathway.
Fig 1. Troubleshooting workflow for the enolate alkylation of pyrrolidine-3-carboxylates.
Part 4: Self-Validating Experimental Protocol
Optimized Enolate Alkylation (Scale: 10 mmol)
This protocol incorporates built-in validation steps to ensure scientific integrity and reproducibility.
Reagents:
Methyl 1-Cbz-pyrrolidine-3-carboxylate: 2.63 g (10.0 mmol)
LiHMDS (1.0 M in THF): 11.0 mL (11.0 mmol)
Methyl Iodide (MeI): 0.93 mL (15.0 mmol)
DMPU (Anhydrous): 2.5 mL
Anhydrous THF: 25.0 mL
Step-by-Step Methodology:
System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add the starting material and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
Enolate Formation: Add LiHMDS dropwise via syringe pump over 15 minutes. Stir at -78 °C for 45 minutes.
Self-Validation Check: Remove a 0.1 mL aliquot via syringe, quench immediately into a vial containing CD3OD, and evaporate. A crude
1
H-NMR should show the complete disappearance of the
α
-proton signal (~3.2 ppm), confirming 100% enolization.
Aggregate Disruption: Add anhydrous DMPU dropwise. Stir for an additional 15 minutes at -78 °C. The solution may turn slightly pale yellow, indicating the formation of the highly reactive monomeric enolate.
Alkylation: Add MeI dropwise over 5 minutes. Maintain the reaction strictly at -78 °C for 2 hours.
Self-Validation Check: Perform a TLC (Hexanes/EtOAc 7:3). The product spot should appear slightly higher in Rf than the starting material.
Quench & Workup: Crucial Step: Quench the reaction at -78 °C by adding 2 mL of glacial acetic acid in 5 mL of THF. Do not use water for the initial quench, as local exothermic warming can cause ester hydrolysis. Once quenched, remove the cold bath, allow to warm to room temperature, and partition between EtOAc and saturated aqueous NaHCO
3
.
Purification: Dry the organic layer over MgSO
4
, concentrate, and purify via flash chromatography to yield the target 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate.
References
NextSDS Chemical Database. "Methyl 1-Cbz-3-methylpyrrolidine-3-carboxylate — Chemical Substance Information." NextSDS. Available at:[Link]
World Intellectual Property Organization (WIPO). "Biphenyl compounds and uses thereof" (WO2015062486A1). Google Patents, 2015.
The Journal of Organic Chemistry. "Electrochemical Generation of a Nonstabilized Azomethine Ylide: Access to Substituted N-Heterocycles." ACS Publications, 2021. Available at:[Link]
National Institutes of Health (NIH). "Decarboxylative 1,3-dipolar cycloadditions of l-proline." PubMed Central (PMC). Available at:[Link]
Technical Support Center: Troubleshooting Unwanted Ester Hydrolysis in 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate
Welcome to the technical support center for 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the unwanted hydrolysis of this diester compound. As a molecule with two distinct ester functionalities—a benzyl carbamate at the 1-position and a sterically hindered methyl ester at the 3-position—it presents unique stability challenges. This resource provides in-depth, experience-based insights and practical protocols to ensure the integrity of your compound during experimental procedures, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: I'm observing a lower than expected yield of my product, and I suspect hydrolysis. What are the likely hydrolysis products, and which ester is more susceptible?
A1: Unwanted hydrolysis of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate can lead to three potential products:
Mono-acid from methyl ester hydrolysis: 1-(Benzyloxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid.
Mono-acid from carbamate hydrolysis: 3-Methyl 3-methylpyrrolidine-1,3-dicarboxylate.
The relative susceptibility of the two ester groups depends on the reaction conditions, particularly the pH.
Under basic conditions (saponification): The methyl ester at the C-3 position is generally more susceptible to hydrolysis than the N-Cbz (benzyl carbamate) group. Carbamates are known to be more stable to basic hydrolysis than simple esters. However, the methyl ester in your compound is sterically hindered by the adjacent methyl group, which will decrease its hydrolysis rate compared to an unhindered methyl ester.[1][2]
Under acidic conditions: The N-Cbz group can be labile to strong acids, although it is generally stable to mild acidic conditions.[3] The methyl ester can also undergo acid-catalyzed hydrolysis, which is a reversible process driven by the presence of excess water.[4]
In most unintended hydrolysis scenarios, such as during aqueous workup or improper storage, the primary undesired product is likely to be the mono-acid from the hydrolysis of the C-3 methyl ester.
Q2: What are the most common causes of accidental hydrolysis during my experimental workflow?
A2: Unintended hydrolysis most frequently occurs during the following stages:
Quenching: Adding aqueous solutions, especially basic ones like sodium bicarbonate or carbonate, to neutralize the reaction mixture can initiate hydrolysis.
Extraction: Prolonged contact time with aqueous layers, particularly if they are even slightly acidic or basic, will promote hydrolysis.
Temperature: Performing extractions at room temperature instead of with ice-cold solutions increases the rate of hydrolysis.
Purification:
Chromatography: Using protic solvents (like methanol) with silica gel, which is inherently acidic, can lead to on-column hydrolysis. This is especially true if the compound spends a long time on the column.
Storage:
Moisture: Storing the compound in a non-anhydrous environment or in a solvent that is not dry can lead to slow hydrolysis over time.
pH of Storage Solution: If stored in a buffered solution, a non-optimal pH can accelerate degradation. Carbamates, for instance, are highly susceptible to alkaline hydrolysis.[5]
Troubleshooting Guide
Problem: Low yield and presence of a more polar impurity (suspected mono-acid) by TLC/LC-MS after aqueous workup.
This is a classic sign of hydrolysis during extraction and washing steps.
Caption: Troubleshooting workflow for workup-induced hydrolysis.
Parameter
Recommended Action
Scientific Rationale
Base Choice
Use ice-cold, dilute (e.g., 5%) sodium bicarbonate (NaHCO₃) or a buffered wash at pH 7-8. Avoid strong bases like NaOH or KOH.
Strong bases are potent nucleophiles that rapidly attack the electrophilic carbonyl carbon of the ester. While the N-Cbz group is relatively stable, the sterically hindered methyl ester can still be cleaved under harsh basic conditions. Using a milder, colder base slows down the kinetics of this unwanted side reaction.[1]
Temperature
Conduct all aqueous washes in a separatory funnel jacketed with ice or by using pre-chilled (0-4 °C) solutions.
The rate of chemical reactions, including hydrolysis, approximately doubles for every 10 °C increase in temperature. Lowering the temperature significantly reduces the rate of hydrolysis, preserving your compound.
Contact Time
Perform extractions and washes efficiently. Do not let layers sit for extended periods.
Hydrolysis is a time-dependent process. Minimizing the contact time between your organic-soluble product and the aqueous phase reduces the opportunity for the hydrolysis reaction to occur.
Drying
After the final wash, dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
Any residual water can co-distill with your solvent and concentrate, leading to hydrolysis upon heating or during storage. Ensuring a completely anhydrous organic phase is crucial.
Problem: Evidence of hydrolysis after purification by silica gel chromatography.
Silica gel is acidic and contains surface-bound water, creating a microenvironment conducive to hydrolysis, especially with prolonged exposure.
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5% v/v). This deactivates the acidic sites on the silica surface.
Use Aprotic Solvents: Whenever possible, use solvent systems that do not contain protic solvents like methanol. A gradient of ethyl acetate in hexanes or dichloromethane is often a good starting point. If a polar modifier is needed, consider using acetone or acetonitrile instead of an alcohol.
Dry Loading: Adsorb your crude product onto a small amount of silica gel, dry it thoroughly, and then load the dry powder onto the column. This avoids introducing water into the column.
Expedite Elution: Use a slightly more polar solvent system than you normally would to speed up the elution of your compound, minimizing its residence time on the column.
Analytical Monitoring of Hydrolysis
To effectively troubleshoot, you need a reliable method to detect and quantify the parent compound and its hydrolysis products.
High-Performance Liquid Chromatography (HPLC) Method Development
A stability-indicating HPLC method is essential for separating the parent diester from its potential hydrolysis products.[6][7]
Parameter
Recommended Condition
Rationale
Column
C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
The non-polar C18 stationary phase will retain the relatively non-polar parent compound longer than its more polar, acidic hydrolysis products.
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier helps to suppress the ionization of the carboxylic acid groups on the hydrolysis products, leading to better peak shape.
Mobile Phase B
Acetonitrile or Methanol
Standard organic solvents for reverse-phase chromatography.
Gradient
Start with a higher aqueous percentage (e.g., 70% A) and ramp to a higher organic percentage (e.g., 95% B) over 20-30 minutes.
This will elute the more polar hydrolysis products first, followed by the parent diester, ensuring good separation.
Detection
UV at 254 nm
The benzyl group of the N-Cbz moiety provides a strong chromophore for UV detection.
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Prepare Standards: If available, prepare dilute solutions of the parent compound and any known hydrolysis products in the mobile phase.
Sample Preparation: At various time points in your experiment (e.g., before workup, after workup, after purification), take a small aliquot of your reaction mixture or product. Dilute it to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
Injection: Inject the standards and your samples onto the HPLC system.
Analysis: Compare the chromatograms. The appearance or increase in the area of earlier-eluting peaks corresponding to the more polar hydrolysis products is a clear indicator of degradation.
¹H NMR Spectroscopy for Monitoring Hydrolysis
¹H NMR is a powerful tool for monitoring hydrolysis in real-time or for analyzing the composition of a sample.[8]
Proton
Parent Diester (Approx. δ)
Hydrolysis Product
Rationale for Shift
Methyl Ester (-OCH₃)
~3.7 ppm (singlet)
Signal disappears
The disappearance of this singlet is a direct indication of the hydrolysis of the C-3 methyl ester.
Benzyl (-CH₂Ph)
~5.1 ppm (singlet)
Signal disappears
The disappearance of this singlet indicates cleavage of the N-Cbz group.
Pyrrolidine Ring Protons
2.0 - 4.0 ppm (complex multiplets)
Shifts in adjacent protons
Hydrolysis of either ester will cause a change in the electronic environment, leading to shifts in the signals of nearby protons on the pyrrolidine ring.
Carboxylic Acid (-COOH)
N/A
~10-12 ppm (broad singlet)
The appearance of a broad signal in the downfield region is a definitive sign of a carboxylic acid, although this proton is often exchanged with deuterated solvents and may not be visible.
Note: Exact chemical shifts can vary based on solvent and concentration.[1][9][10]
Caption: Workflow for quantitative NMR analysis of hydrolysis.
References
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]
Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
Lovering, F., et al. (2011). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 54(17), 6143-6156.
Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.
Fairlamb, I. J. S., et al. (2006). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 7(7), 2048-2055.
Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
Patil, S., et al. (2023). Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. Pharmaceutical Chemistry Journal, 57, 1-12.
International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Stability Indicating HPLC Method Development. [Link]
Royal Society of Chemistry. Supplementary Information Facile Tin(II)-catalyzed Synthesis of N-Heterocycles from Dicarboxylic Acids and Arylamines. [Link]
Chicca, A., et al. (2013). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. Bioorganic & Medicinal Chemistry, 21(17), 5443-5452.
ResearchGate. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
Gröger, H., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(12), 4856-4861.
Indian Journal of Advances in Chemical Science. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. [Link]
Houben-Weyl. (2005). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
Semantic Scholar. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. [Link]
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Technical Support Center: Chromatography Optimization for 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing purification bottlenecks when synthesizing complex saturated heter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing purification bottlenecks when synthesizing complex saturated heterocycles.
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is a fully protected pyrrolidine building block featuring an N-Cbz (benzyl carbamate) group, a C3-methyl ester, and a sterically hindered quaternary C3-methyl group. The primary synthetic route to this compound involves the
α
-alkylation of the unmethylated precursor. Consequently, the most critical purification challenge is resolving the target quaternary product from the unreacted secondary C3-H starting material.
This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize your normal-phase flash chromatography workflows.
Part 1: Troubleshooting & FAQs
Q1: What is the optimal solvent system for purifying this N-Cbz pyrrolidine derivative?A1: The standard and most effective starting point is a Hexanes/Ethyl Acetate (Hex/EtOAc) system. The target molecule is moderately polar; the N-Cbz and methyl ester groups act as strong hydrogen bond acceptors, while the pyrrolidine core and benzyl ring provide lipophilicity. According to foundational chromatography principles, you should screen TLC plates to find a ratio (typically 10–30% EtOAc) that places your target compound at an Retention Factor (
Rf
) between 0.15 and 0.35[1]. This specific
Rf
window ensures the compound elutes within an optimal number of Column Volumes (CV), balancing peak resolution with solvent consumption[2].
Q2: I am struggling to separate the C3-methylated product from the unmethylated starting material. They co-elute on a linear gradient. Why does this happen, and how can I fix it?A2: This is a classic selectivity (
α
) issue. The addition of a single methyl group at the C3 position only marginally increases the lipophilicity of the molecule while sterically shielding the adjacent methyl ester. This results in a very small
ΔRf
between the starting material and the product.
The Solution: Abandon the linear gradient. Instead, employ an optimized step gradient . Chromatographic studies show that step gradients can double the loading capacity of a column by maximizing the
Δ
CV between closely eluting compounds[3]. Hold the gradient isocratically at a lower polarity (e.g., 10% EtOAc) to elute the less polar C3-methylated product, then step up the polarity (e.g., 20% EtOAc) to flush the unmethylated precursor.
Q3: My compound is eluting as a broad, tailing band, or sometimes a split peak. Is this due to N-Cbz rotamers?A3: It is highly unlikely. While N-Cbz protected pyrrolidines are notorious for existing as cis/trans rotamers around the carbamate C-N bond—which severely complicates NMR spectra—the energy barrier for rotamer interconversion at room temperature is generally low enough that they elute as a single, unified band on standard silica gel[4]. If you observe band broadening or split peaks, the causality is almost certainly column overloading or channeling (poor column packing). Ensure your sample load does not exceed 2–4% of the silica mass[3].
Q4: Should I use liquid loading or dry loading for this specific compound?A4:Liquid loading is strongly preferred. 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is typically a viscous oil or low-melting solid with excellent solubility in dichloromethane (DCM) or the starting mobile phase. Dry loading is generally reserved for poorly soluble compounds[2]. Liquid loading in a minimal volume of the starting mobile phase ensures a tight initial injection band, which is mechanically critical for resolving the quaternary C3-methyl product from its impurities.
Part 2: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: TLC Method Development & Load Estimation
Preparation: Prepare three TLC chambers with 10%, 20%, and 30% EtOAc in Hexanes.
Spotting: Co-spot the crude reaction mixture alongside pure reference standards (if available) of the unmethylated starting material.
Development & Visualization: Develop the plates and visualize using UV light (254 nm, active due to the benzyl ring) and a potassium permanganate (
KMnO4
) or ninhydrin stain.
Validation Check (The
Rf
Rule): Identify the solvent system where the target compound has an
Rf
between 0.15 and 0.35[1]. If the target
Rf
is >0.40, decrease the EtOAc percentage. If the target
Rf
is <0.10, increase the EtOAc percentage.
CV Calculation: Calculate the expected Column Volume (CV) for elution using the formula:
CV=1/Rf
.
Column Sizing: Weigh your crude mixture. Select a high-performance spherical silica column (40–63 µm) such that your crude mass is
≤
2% of the total silica mass[5].
Equilibration: Flush the column with 3 CVs of the weak starting solvent (e.g., 5% EtOAc/Hexanes) to condition the silica bed.
Liquid Loading: Dissolve the crude mixture in the absolute minimum volume of starting mobile phase (or DCM if necessary). Apply evenly to the top of the column frit.
Isocratic Hold (Elution of Target): Run the column at the optimized lower polarity (e.g., 10% EtOAc) for 4–6 CVs. The slightly less polar C3-methylated product will elute here.
Step-Up (Elution of Impurities): Immediately step the gradient to 25% EtOAc for 3 CVs to rapidly elute the unmethylated starting material and any highly polar byproducts.
Validation Check (Fraction Analysis): Analyze fractions via TLC before pooling. Only pool fractions containing a single spot corresponding to the target compound.
Part 3: Data Presentation
Table 1: Mobile Phase Optimization Matrix
Solvent System (Hex/EtOAc)
Polarity Level
Expected
Rf
Impact
Best Use Case
95:5
Very Low
Target
Rf
< 0.10
Removing non-polar impurities (e.g., mineral oil, alkyl halides).
90:10
Low-Moderate
Target
Rf
~ 0.20
Optimal isocratic hold for eluting the C3-methylated target.
80:20
Moderate
Target
Rf
~ 0.45
Flushing the unmethylated starting material (Step-up phase).
Running a flash column. Chemistry LibreTexts.[Link]
New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization. Organic Process Research & Development (ACS Publications).[Link]
Technical Support Center: Troubleshooting Stereochemical Integrity in 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS 912444-74-7)[1][2].
This highly functionalized pyrrolidine building block features an N-Cbz protecting group and a quaternary stereocenter at the C3 position (containing both a methyl group and a methyl ester). Because quaternary stereocenters dictate the rigid 3D conformation of downstream peptidomimetics and small-molecule drugs, maintaining absolute enantiomeric excess (ee) throughout your synthetic workflow is critical[3][4].
Below is our causality-driven troubleshooting guide for synthesizing, reacting, and validating this compound.
Section 1: Synthesis and the Enolate Trap
Q1: I attempted to synthesize the chiral quaternary product by methylating enantiopure (S)-1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate using LDA and MeI, but my product is completely racemic. Why?
A: This is the most common pitfall in synthesizing C3-quaternary pyrrolidines. The causality lies in the geometry of the intermediate during the deprotonation step.
When you treat the C3-H precursor with a strong base like Lithium Diisopropylamide (LDA), you abstract the acidic alpha-proton adjacent to the C3-methyl ester. This forms a lithium enolate. By thermodynamic definition, an enolate double bond dictates
sp2
hybridization at the C3 carbon, forcing the ring into a planar (achiral) geometry[5]. When the electrophile (methyl iodide) attacks, it does so from both the Re and Si faces with equal probability, yielding a racemic mixture of the 3-methyl-3-carboxylate.
The Solution: You cannot rely on the inherent chirality of the C3-H precursor. You must employ an asymmetric alkylation strategy . We recommend using a chiral phase-transfer catalyst (PTC), such as a Maruoka catalyst, which forms a chiral ion pair with the enolate, sterically shielding one face from electrophilic attack and preserving stereochemical integrity.
Mechanistic pathway showing the loss of C3 stereochemistry via planar enolate formation.
Section 2: Stability of the Quaternary Stereocenter in Downstream Reactions
Q2: Once I have the enantiopure 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate, can it racemize during ester hydrolysis?
A: Under standard conditions, no . Unlike tertiary stereocenters, a quaternary stereocenter lacks an alpha-proton. Therefore, classical base-catalyzed racemization via enolization is mechanistically impossible.
However, researchers occasionally report "apparent racemization" under extremely harsh saponification conditions (e.g., prolonged refluxing in NaOH). The causality here is not enolization, but rather a reversible ring-opening (retro-Dieckmann or retro-Michael type cleavage) triggered by the strongly basic conditions attacking the pyrrolidine ring, causing stereochemical scrambling[3].
Protocol for Safe Hydrolysis:
Dissolve the ester in a 2:1 mixture of THF/H2O.
Add 1.5 equivalents of LiOH at 0 °C.
Stir at room temperature for 3 hours. Monitor via TLC.
Acidify carefully to pH 4 at 0 °C using 0.1 M HCl to isolate the carboxylic acid without stereochemical degradation[3].
Q3: Does the removal of the N-Cbz group via hydrogenolysis affect the C3 stereocenter?
A: No. The catalytic hydrogenolysis of the benzyl carbamate (using
H2
and Pd/C) operates via a surface-mediated cleavage of the benzyl-oxygen bond, followed by decarboxylation. This mechanism is entirely orthogonal to the C3 quaternary center. The risk of racemization during this step is effectively zero, provided the reaction is kept neutral or slightly acidic[3][6].
Section 3: Enzymatic Kinetic Resolution (EKR)
Q4: My asymmetric alkylation yield is too low. Can I synthesize the racemate and resolve it?
A: Yes. If asymmetric synthesis proves too difficult, Enzymatic Kinetic Resolution (EKR) is a highly reliable, self-validating alternative. Hydrolases, specifically lipases like Candida antarctica Lipase B (CAL-B), can recognize the 3D spatial arrangement of the quaternary center and selectively hydrolyze only one enantiomer of the C3-methyl ester[7].
Step-by-Step EKR Protocol:
Preparation: Suspend racemic 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (100 mM) in a biphasic system of 0.1 M phosphate buffer (pH 7.2) and a co-solvent like tert-butyl methyl ether (TBME) (5:1 v/v)[7].
Enzyme Addition: Add immobilized CAL-B (20% w/w relative to substrate).
Incubation: Stir gently at 37 °C. Monitor the reaction via chiral HPLC until exactly 50% conversion is reached (typically 24-48 hours).
Separation: Filter off the immobilized enzyme. Extract the unreacted enantiomer (ester) into the organic phase (EtOAc). The hydrolyzed enantiomer (carboxylic acid) remains in the aqueous phase.
Isolation: Acidify the aqueous phase to pH 3 and extract with EtOAc to isolate the enantiopure acid.
Workflow for the enzymatic kinetic resolution of racemic pyrrolidine-1,3-dicarboxylates.
Section 4: Data Presentation & Analytics
Q5: How should I quantify the enantiomeric excess of my products?
A: Standard NMR is blind to enantiomers unless chiral derivatizing agents (like Mosher's acid) are used. The gold standard for self-validating your workflow is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)[3][8].
Always run a racemic standard first to validate baseline separation of the enantiomers before calculating the ee of your synthesized batch[8].
Table 1: Recommended Analytical Conditions for ee Determination
ResearchGate . "Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions." ResearchGate. Available at: [Link]
ACS Publications . "Hydrolases in the Stereoselective Synthesis of N-Heterocyclic Amines and Amino Acid Derivatives." Chemical Reviews. Available at: [Link]
LMU Munich . "Screening of Oxime Libraries Derived from 5-Membered Cyclic Amino Acids by Means of MS Binding Assays." Chirality. Available at: [Link]
NIH/PMC . "Design of α/β-Hybrid Peptide Ligands of α4β1 Integrin Equipped with a Linkable Side Chain." PMC. Available at: [Link]
ETH Zurich . "Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Chemistry & Biodiversity. Available at:[Link]
White Rose eTheses . "Design and Synthesis of a 3-D Fragment Library." White Rose University Consortium. Available at:[Link]
Technical Support Center: Overcoming Steric Hindrance in 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate Substitutions
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and process chemists struggling with functional group transformations on 1-benzyl 3-methyl 3-methylpyrrolidi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and process chemists struggling with functional group transformations on 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS: 912444-74-7).
Structural Diagnostics: The "Steric Fortress" of the C3-Quaternary Center
Before attempting any substitution or cleavage, it is critical to understand why this molecule resists standard chemistry. The C3 position of this pyrrolidine ring is a fully substituted quaternary stereocenter.
The Causality of Reaction Failure:
Bürgi-Dunitz Trajectory Blockade: The adjacent 3-methyl group and the rigid 5-membered pyrrolidine ring create a severe steric shield around the C3-methyl ester. Nucleophiles cannot achieve the required 107° approach angle to attack the carbonyl carbon.
Rotamer Shielding: The N1-benzyl carbamate (Cbz) group exhibits cis/trans rotameric states in solution. The bulky benzyl moiety frequently folds over the face of the ring, further blocking solvent and reagent access to the C3 ester.
Hydration Sphere Bulk: Standard aqueous hydroxide ions (LiOH, NaOH) are heavily solvated by hydrogen bonding. This hydration sphere makes the effective nucleophile too massive to penetrate the neopentyl-like steric environment at C3.
Quick Reference: Transformation Efficacy Table
When standard protocols fail, substitute your methodology with the validated alternatives below.
Reaction Strategy
Reagents / Conditions
Temp / Time
Expected Yield
Chemoselectivity / Mechanistic Notes
Standard Hydrolysis
LiOH (aq), THF/MeOH
60 °C, 48 h
< 5%
Fails. Hydrated OH⁻ is too bulky to penetrate the C3 shield.
Anhydrous Hydroxide
t-BuOK (3 eq), H₂O (1 eq), DMSO
RT, 2–4 h
> 85%
High. "Naked" OH⁻ penetrates the steric shield .
Silanolate Cleavage
KOTMS (3 eq), THF
65 °C, 12 h
> 90%
High. Highly nucleophilic; drives off volatile TMS-OMe .
Organotin Hydrolysis
Me₃SnOH (3-5 eq), 1,2-DCE
80 °C, 24 h
~ 80%
High. Lewis acid coordination; extremely mild on Cbz .
Chemoselective Reduction
LiBH₄, THF/MeOH
RT, 12 h
~ 88%
High. Reduces C3-ester to alcohol; N1-Cbz remains intact.
Troubleshooting & FAQs
Q1: I am trying to hydrolyze the C3-methyl ester to the carboxylic acid using LiOH/NaOH, but I only recover starting material. Heating causes Cbz degradation. What is the solution?
The Causality: As noted, hydrated hydroxide is too large. Heating the reaction forces unwanted side reactions, such as the thermal degradation of the N1-Cbz group, rather than overcoming the activation energy barrier of the hindered ester.
The Solution: You must use a poorly solvated, highly reactive nucleophile. We recommend either Potassium Trimethylsilanolate (KOTMS) or "Anhydrous Hydroxide" .
Validated Protocol A: "Anhydrous Hydroxide" (Gassman's Reagent)
This protocol generates unsolvated ("naked") hydroxide, which is dramatically smaller and exponentially more nucleophilic.
Preparation: In an oven-dried flask under argon, dissolve potassium tert-butoxide (3.0 mmol) in anhydrous DMSO (5 mL).
Activation: Add exactly 1.0 equivalent of deionized water (1.0 mmol, 18 µL) relative to your starting ester. Stir for 5 minutes at room temperature to generate the naked hydroxide.
Reaction: Add 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (1.0 mmol) dissolved in anhydrous DMSO (2 mL) dropwise. Stir at room temperature for 2–4 hours.
Workup: Quench with cold 1M HCl carefully to pH 3 (do not over-acidify to protect the Cbz group). Extract with EtOAc (3 x 15 mL). Critical step: Wash the organic layer extensively with water (5 x 10 mL) to completely remove the DMSO, then wash with brine, dry over Na₂SO₄, and concentrate.
Q2: How do I perform the KOTMS-mediated hydrolysis if I want to avoid DMSO?
The Causality: KOTMS acts as an organic-soluble equivalent of O²⁻. The reaction is thermodynamically driven forward by the formation of the stable potassium carboxylate salt and the expulsion of volatile methoxytrimethylsilane (TMS-OMe) .
Validated Protocol B: KOTMS Cleavage
Preparation: In an oven-dried flask under argon, dissolve the pyrrolidine ester (1.0 mmol) in anhydrous THF (10 mL).
Reagent Addition: Add Potassium Trimethylsilanolate (KOTMS, 3.0 mmol) in one portion. (Note: KOTMS is highly hygroscopic; weigh rapidly under an inert atmosphere).
Reaction: Heat the mixture to 65 °C (reflux) and stir for 12–16 hours. Monitor by LC-MS.
Quenching: Cool to room temperature. Add 5% aqueous citric acid until the pH reaches ~3. Extract with EtOAc, wash with brine, dry, and concentrate.
Q3: I need to form an amide directly from the C3-ester. Standard amine + heat fails completely. How can I achieve this?
The Causality: The neopentyl-like ester is too hindered for direct nucleophilic acyl substitution by a neutral amine.
The Solution: Utilize a Weinreb-type amidation mediated by Trimethylaluminum (AlMe₃). AlMe₃ acts as a strong Lewis acid, coordinating to the sterically shielded carbonyl oxygen to pull electron density, while simultaneously deprotonating the amine to form a highly reactive, tethered dimethylaluminum amide intermediate.
Validated Protocol C: AlMe₃-Mediated Direct Amidation
Metallation: Dissolve the desired amine (1.5 mmol) in anhydrous DCM (5 mL) under argon and cool to 0 °C. Slowly add AlMe₃ (2.0 M in toluene, 1.5 mmol) dropwise. (Caution: AlMe₃ is highly pyrophoric). Stir for 30 minutes at room temperature.
Coupling: Cool back to 0 °C and add the pyrrolidine ester (1.0 mmol) in DCM (2 mL). Warm to room temperature, then reflux for 12 hours.
Fieser-like Quenching: Cool to 0 °C. Carefully quench by the dropwise addition of a saturated Rochelle salt (sodium potassium tartrate) solution. Stir vigorously for 1 hour until the aluminum salts form a separable aqueous gel. Extract the product with DCM.
Q4: Can I reduce the C3-ester to an alcohol without destroying the N1-Cbz group?
The Causality: Strong hydrides like LiAlH₄ will reduce the ester but will also aggressively attack the N1-benzyl carbamate (Cbz) group, stripping it off.
The Solution: Use Lithium Borohydride (LiBH₄) in a mixture of THF and Methanol. The stoichiometric addition of MeOH generates lithium methoxyborohydrides in situ. These are reactive enough to reduce the hindered C3-ester but mild enough to leave the N1-Cbz group completely intact.
Mechanistic & Workflow Visualization
Figure 1: Chemoselective workflow for overcoming C3-ester steric hindrance.
References
Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319. URL:[Link]
Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382. URL:[Link]
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. URL:[Link]
Lovrić, M., Cepanec, I., Litvić, M., Bartolinčić, A., & Vinković, V. (2007). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta, 80(1), 109-115. URL:[Link]
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the Structural Elucidation of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate: A Comparative Analysis of High-Resolution Mass Spectrometry
For the modern researcher, drug development professional, and analytical scientist, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific integrity. This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, drug development professional, and analytical scientist, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific integrity. This guide provides an in-depth, comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate. The performance of HRMS is critically evaluated against alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), supported by illustrative experimental data and detailed protocols.
The subject of our analysis, 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (Molecular Formula: C₁₄H₁₇NO₄, Molecular Weight: 263.29 g/mol ), is a key intermediate in various synthetic pathways. Its structural integrity is paramount to the success of subsequent research and development. This guide will navigate the analytical landscape for such molecules, providing the rationale behind methodological choices and a framework for robust characterization.
The Analytical Challenge: The Pyrrolidine Moiety
Pyrrolidine-containing compounds, while synthetically valuable, present a well-documented challenge in mass spectrometric analysis. The pyrrolidine ring is prone to facile fragmentation, often leading to a dominant, uninformative fragment ion that masks other structurally significant data. This guide will address this challenge head-on, presenting a sophisticated HRMS approach to circumvent this issue and obtain rich, informative spectra.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Confirmation
HRMS stands as a premier technique for the definitive identification of small molecules, owing to its unparalleled mass accuracy and resolving power. For a molecule like 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate, HRMS provides an exceptionally accurate mass measurement of the molecular ion, which is indispensable for confirming its elemental composition.
Overcoming Fragmentation Challenges: The Power of In-Source Fragmentation (ISF)
A standard collision-induced dissociation (CID) MS/MS experiment on our target molecule would likely yield a dominant fragment corresponding to the protonated pyrrolidine ring, providing limited structural information. To overcome this, we employ In-Source Fragmentation (ISF), a technique that induces fragmentation in the ion source of the mass spectrometer prior to mass analysis. By carefully tuning the source parameters, we can promote the neutral loss of a key fragment, in this case, the benzyl group, allowing for more informative subsequent fragmentation of the core structure.
Experimental Protocol: LC-HRMS with In-Source Fragmentation
1. Sample Preparation:
A stock solution of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is prepared in methanol at a concentration of 1 mg/mL.
This is further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.
2. Instrumentation:
A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Q-TOF instrument, equipped with a heated electrospray ionization (HESI) source is utilized.
3. Liquid Chromatography:
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
4. Mass Spectrometry:
Ionization Mode: Positive Ion Electrospray (ESI+).
Full Scan (MS1): A high-resolution full scan is acquired from m/z 100-500 with a resolution of 70,000.
In-Source Fragmentation (ISF): The source collision energy is optimized (typically 10-30 eV) to induce the desired fragmentation.
Data-Dependent MS/MS (dd-MS2): The top 3 most intense ions from the full scan are selected for HCD fragmentation.
Illustrative HRMS Data
Parameter
High-Resolution Mass Spectrometry (HRMS)
Primary Information
Exact mass-to-charge ratio (m/z), elemental composition, fragmentation pattern.
Mass Accuracy
< 5 ppm.
Sensitivity
High (picomole to femtomole).
Table 1: Key Performance Parameters of HRMS.
Ion
Calculated m/z
Observed m/z
Mass Error (ppm)
Proposed Structure
[M+H]⁺
264.1230
264.1228
-0.76
C₁₄H₁₈NO₄⁺
[M+Na]⁺
286.1049
286.1046
-1.05
C₁₄H₁₇NNaO₄⁺
Table 2: Accurate Mass Measurement of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate.
Precursor Ion (m/z)
Fragment Ion (m/z)
Proposed Neutral Loss
Proposed Fragment Structure
264.1228
173.0706
C₇H₇ (Benzyl radical)
[M+H - C₇H₇]⁺
264.1228
91.0542
C₈H₁₀NO₄
[C₇H₇]⁺ (Tropylium ion)
173.0706
114.0549
C₂H₃O₂ (from ester)
[C₆H₈NO₂]⁺
Table 3: Key Fragment Ions Observed in HRMS/MS with In-Source Fragmentation.
Comparative
A Comparative Guide to the Reactivity of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate and its 3-Desmethyl Analog
This guide provides a detailed comparative analysis of the chemical reactivity of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate and its corresponding 3-desmethyl analog, 1-Benzyl 3-methyl pyrrolidine-1,3-dicarb...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparative analysis of the chemical reactivity of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate and its corresponding 3-desmethyl analog, 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. As valuable intermediates in medicinal chemistry and organic synthesis, a thorough understanding of their reactivity profiles is crucial for researchers, scientists, and drug development professionals in designing efficient synthetic routes and predicting reaction outcomes. This document synthesizes established principles of organic chemistry with insights from analogous systems to offer a comprehensive overview, supported by detailed experimental considerations.
Introduction: The Significance of Substituted Pyrrolidines
Pyrrolidine rings are privileged scaffolds in a vast array of natural products and pharmaceutical agents.[1][2] The stereochemical and electronic properties of substituents on the pyrrolidine core profoundly influence the biological activity and pharmacokinetic properties of these molecules. The two compounds at the center of this guide, 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate and its 3-desmethyl counterpart, serve as key building blocks for more complex molecular architectures. The presence or absence of the methyl group at the C3 position introduces subtle yet significant differences in their chemical behavior, impacting reaction rates, stereochemical outcomes, and overall synthetic utility.
Structural and Physicochemical Properties
A foundational understanding of the structural and electronic differences between these two molecules is paramount to appreciating their differential reactivity.
The most significant distinction lies at the C3 position. The 3-methyl analog possesses a quaternary carbon, which introduces considerable steric bulk. In contrast, the 3-desmethyl analog has a tertiary carbon at this position.
Figure 1: Chemical structures of the two pyrrolidine dicarboxylates.
Electronic Effects
The additional methyl group in the 3-methyl analog exerts a weak electron-donating inductive effect (+I). This can slightly increase the electron density on the pyrrolidine ring, potentially influencing the basicity of the nitrogen atom, although this effect is generally considered minor compared to the steric implications.
Steric and Conformational Effects
The presence of the 3-methyl group has a profound impact on the local steric environment and the conformational preferences of the pyrrolidine ring. NMR and computational studies on similar 3-substituted pyrrolidinones have shown that substituents can adopt pseudo-axial or pseudo-equatorial positions, influencing the overall ring conformation.[5][6][7][8] The bulky methyl group in the 3-methyl analog will likely favor a conformation that minimizes steric strain, which in turn will affect the accessibility of adjacent reactive sites. This steric hindrance is a dominant factor in differentiating the reactivity of these two compounds.
Comparative Reactivity Analysis
While direct comparative experimental data for these specific compounds is scarce, we can predict their relative reactivity in key transformations based on established principles of organic chemistry.
Reactions at the C4 Position (α to the Ester)
A common transformation for such molecules is deprotonation at the C4 position to form an enolate, followed by reaction with an electrophile.
Figure 2: General workflow for C4-alkylation of pyrrolidine-3-carboxylates.
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (3-Desmethyl Analog): The protons at the C4 position are readily accessible. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) should proceed efficiently to form the corresponding enolate. Subsequent reaction with an electrophile would be expected to occur at a reasonable rate.
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (3-Methyl Analog): The presence of the 3-methyl group introduces significant steric hindrance on one face of the pyrrolidine ring. This will likely have two major consequences:
Rate of Deprotonation: The approach of the bulky base to the C4 protons may be impeded, potentially leading to a slower rate of enolate formation compared to the desmethyl analog.[9][10][11]
Stereoselectivity of Alkylation: The enolate formed will have a sterically biased environment. The incoming electrophile will preferentially approach from the less hindered face, leading to a higher degree of stereocontrol in the alkylation reaction.[12]
Hydrolysis of the Methyl Ester at C3
The susceptibility of the methyl ester at the C3 position to hydrolysis is another key point of comparison.
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (3-Desmethyl Analog): The ester group is relatively unhindered and should undergo hydrolysis under standard acidic or basic conditions at a predictable rate.
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (3-Methyl Analog): The quaternary center at C3 creates a neopentyl-like environment around the ester functionality. This significant steric shielding will likely render the ester much more resistant to hydrolysis.[13][14][15] Higher temperatures, longer reaction times, or more forcing conditions would likely be required to achieve complete hydrolysis compared to the desmethyl analog.
Steric hindrance from the 3-methyl group impeding the approach of the base.[9][11]
C4-Alkylation
Higher Diastereoselectivity
Lower Diastereoselectivity
The 3-methyl group effectively blocks one face of the enolate, directing the electrophile to the opposite face.[12]
C3-Ester Hydrolysis
Slower
Faster
Significant steric hindrance around the ester carbonyl group in the 3-methyl analog.[13][14]
Experimental Protocol: Comparative C4-Benzylation
This protocol outlines a representative experiment to compare the reactivity of the two compounds in a C4-alkylation reaction. The expected outcome is a slower reaction and potentially higher diastereoselectivity for the 3-methyl analog.
Objective: To compare the rate and diastereoselectivity of C4-benzylation of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate and its 3-desmethyl analog.
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
Benzyl bromide
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous magnesium sulfate
Argon or Nitrogen gas for inert atmosphere
Procedure:
Preparation of Reactant Solutions:
In two separate, oven-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, prepare a 0.1 M solution of each pyrrolidine derivative in anhydrous THF.
Enolate Formation:
Cool both flasks to -78 °C in a dry ice/acetone bath.
To each flask, add 1.1 equivalents of LDA solution dropwise via syringe over 5 minutes.
Stir the resulting solutions at -78 °C for 1 hour.
Alkylation:
To each flask, add 1.2 equivalents of benzyl bromide dropwise via syringe.
Continue stirring at -78 °C. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) and quenching with saturated aqueous ammonium chloride.
Work-up:
Once the reaction is deemed complete (or after a set time for comparison), quench the reactions by adding saturated aqueous ammonium chloride solution at -78 °C.
Allow the mixtures to warm to room temperature.
Extract the aqueous layers with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Analysis:
Analyze the crude products by ¹H NMR spectroscopy and LC-MS to determine the conversion and the diastereomeric ratio of the products. Chiral HPLC may be necessary to resolve enantiomers if applicable.
Figure 3: Experimental workflow for comparative C4-benzylation.
Conclusion
The presence of a methyl group at the C3 position of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate introduces significant steric hindrance that is expected to markedly decrease its reactivity in reactions involving the C3 and C4 positions compared to its 3-desmethyl analog. Specifically, slower rates of C4-enolate formation and C3-ester hydrolysis are anticipated. However, this steric hindrance can be strategically exploited to achieve higher diastereoselectivity in C4-alkylation reactions. The choice between these two building blocks will therefore depend on the specific synthetic goals, with the 3-methyl analog being favored when stereocontrol at the C4 position is a primary concern, and the 3-desmethyl analog being more suitable for applications requiring higher reactivity and less steric congestion.
References
Conformational Isomerism of 3-Chalcogenomethyl-N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling. ResearchGate. [Link]
Conformational Isomerism of 3-Chalcogenomethyl- N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling. PubMed. [Link]
NMR free ligand conformations and atomic resolution dynamics. Source not further specified.
Steric effects: Organic Chemistry II Study Guide. Fiveable. [Link]
III Enolate Chemistry. Source not further specified.
NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives. PubMed. [Link]
Nucleophilicity of sterically hindered enolates. Chemistry Stack Exchange. [Link]
Chapter 1: Enolate Alkyl
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source not further specified.
NMR Spectroscopy and Theoretical Calculations in the Conformational Analysis of 1-Methylpyrrolidin-2-one 3-Halo-derivatives. ResearchGate. [Link]
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA. [Link]
Diastereoselective Formation of Trisubstituted Pyrrolidine3-carboxylates. ResearchGate. [Link]
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]
Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. PMC. [Link]
Critical review of hydrolysis of organic compounds in water under environmental conditions. Standard Reference Data. [Link]
(R)-1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. [Link]
Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. MDPI. [Link]
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. [Link]
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. PMC. [Link]
Operational Guide: Safe Handling and Disposal of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate Introduction In advanced drug development and synthetic organic chemistry, managing complex building blocks require...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate
Introduction
In advanced drug development and synthetic organic chemistry, managing complex building blocks requires moving beyond generic safety data sheets to understand the specific chemical behavior of the molecule. 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS: 912444-74-7) [1] is a highly specialized intermediate. Structurally, it features a sterically hindered pyrrolidine ring, a tertiary amine, and two distinct ester linkages (benzyl and methyl).
As a Senior Application Scientist, I have designed this operational guide to provide researchers with a field-proven, self-validating system for the safe handling, segregation, and disposal of this compound. By understanding the mechanistic causality behind these protocols, laboratories can ensure regulatory compliance, prevent dangerous cross-reactions in waste streams, and maintain a rigorous standard of environmental stewardship.
Physicochemical Profiling & Waste Categorization
Before initiating any disposal protocol, it is critical to understand the molecule's physical and chemical profile. The presence of both an amine and ester groups dictates its incompatibility profile and ultimate disposal route.
Must be incinerated; cannot be discharged to aqueous drains[2].
Incompatibilities
Strong oxidizers, strong acids, strong bases
Mixing causes exothermic reactions or gas generation.
Mechanistic Causality in Waste Segregation
Standard laboratory practice often dictates dumping all organic waste into a single carboy. For pyrrolidine-1,3-dicarboxylate derivatives, this is a critical operational error.
The Hydrolysis Risk: The benzyl and methyl ester linkages are highly susceptible to hydrolysis if introduced to a waste stream containing strong aqueous acids or bases. Hydrolysis of this compound will generate methanol and benzyl alcohol. This not only alters the toxicity profile of the waste but also increases the vapor pressure within a sealed container, creating a bursting hazard.
The Oxidation Risk: The tertiary nitrogen on the pyrrolidine ring is electron-rich. If mixed with oxidizing waste (e.g., peroxides, nitric acid), it can undergo rapid N-oxidation, an exothermic process that can lead to thermal runaway.
Therefore, this compound must be strictly segregated into a dedicated Non-Halogenated, Neutral Organic Waste stream.
Operational Workflow Diagram
Fig 1: Cradle-to-grave disposal workflow for pyrrolidine-1,3-dicarboxylate derivatives.
Step-by-Step Experimental & Disposal Protocols
Protocol A: Routine Waste Disposal (Self-Validating System)
This methodology ensures that the waste stream remains chemically stable during Satellite Accumulation Area (SAA) storage[2].
PPE Verification: Don standard laboratory PPE, including a lab coat, nitrile gloves (double-gloving is recommended for prolonged handling), and chemical splash goggles.
Waste Stream Selection: Select a waste carboy designated strictly for "Non-Halogenated Organic Solvents." Ensure the container is made of High-Density Polyethylene (HDPE) or glass, which are compatible with esters and amines[2].
Self-Validation (pH Check): Before adding the compound, dip a universal pH indicator strip into the current waste stream.
Causality: This validates that a previous user has not inadvertently added strong acids or bases. The strip should indicate a neutral pH (6-8). If the pH is extreme, do not add the pyrrolidine derivative; quarantine the carboy immediately.
Transfer: Carefully pour the 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate waste into the carboy using a dedicated funnel to prevent splashing.
Sealing and Venting: Tightly cap the container immediately after addition to prevent evaporation[2]. If your facility utilizes vented caps for organic waste, ensure the filter is active.
Manifesting: Update the hazardous waste label with the exact chemical name and estimated volume. Never use abbreviations (e.g., do not write "pyrrolidine deriv").
Protocol B: Emergency Spill Containment and Clean-Up
In the event of a localized spill, rapid containment is necessary to prevent aerosolization and environmental release.
Source Isolation: Immediately extinguish all nearby sources of ignition and ensure local exhaust ventilation (fume hoods) are operating at maximum capacity[3].
Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary spill-control pads. Do not use sawdust, as the organic nature of the spill combined with potential impurities could create a fire hazard.
Absorption and Collection: Allow the absorbent to fully soak up the chemical. Using a non-sparking polypropylene scoop, transfer the saturated absorbent into a wide-mouth amber glass jar or heavy-duty vapor-tight plastic bag[3].
Surface Decontamination: Wash the contaminated surface with a 60-70% ethanol solution to solubilize any remaining ester, followed by a thorough wash with a soap and water solution to remove residual organics[3].
Disposal of Spill Debris: Label the collection jar as "Hazardous Spill Debris containing 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate" and submit it for immediate pickup by your Environmental Health and Safety (EHS) department for incineration.
References
Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals". Retrieved from: [Link]
Personal protective equipment for handling 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate
As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory requirements, but as a mechanistic science. Handling complex organic intermediates like 1-Benzyl 3-methyl 3-methylpyrrolidi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory requirements, but as a mechanistic science. Handling complex organic intermediates like 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS: 912444-74-7) requires a deep understanding of how its molecular architecture interacts with biological systems and the laboratory environment.
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals working with this critical pyrrolidine building block.
Mechanistic Risk Assessment
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is a sterically hindered, protected cyclic amine utilized extensively in pharmaceutical synthesis . Its hazard profile is driven by two specific structural features:
Lipophilicity & Dermal Permeation: The presence of the N-benzyl protecting group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid transdermal penetration through the lipid-rich stratum corneum (the skin's outermost layer) compared to unprotected, highly polar amino acids.
Ester Hydrolysis & Mucosal Irritation: The dicarboxylate ester moieties are susceptible to hydrolysis upon contact with the aqueous, slightly alkaline environment of mucous membranes (e.g., ocular fluid, respiratory mucosa). This localized hydrolysis generates carboxylic acids, leading to rapid pH shifts and acute tissue irritation—a hazard profile consistent with analogous pyrrolidine-3-carboxylate derivatives (GHS: H315, H319, H335) .
Quantitative PPE Specification Matrix
Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following table summarizes the quantitative specifications for the required Personal Protective Equipment (PPE).
PPE Category
Quantitative Specification & Standard
Mechanistic Justification
Hand Protection
Nitrile (EN 374); Thickness: ≥0.11 mm; Breakthrough: >480 min
Prevents ocular exposure to aerosolized particulates; ester hydrolysis in the eye causes severe localized irritation.
Body Protection
Flame-retardant coat (Nomex/Cotton); Coverage: 100% to wrists/knees
Dissipates static charge during powder handling and provides a secondary physical barrier against micro-spills.
Respiratory
Fume Hood; Face Velocity: ≥0.5 m/s (100 fpm)
Actively captures and exhausts fine crystalline dust, preventing inhalation and subsequent irritation of the respiratory mucosa.
Operational Workflow: Self-Validating Protocols
Trust in a safety protocol comes from its ability to prove it is working in real-time. The following step-by-step methodologies incorporate immediate validation checks to ensure operational integrity .
Phase 1: Pre-Operation & Environmental Controls
Step 1.1: Environmental Validation
Action: Activate the chemical fume hood and verify the digital airflow monitor reads ≥0.5 m/s.
Validation Check: Hold a tissue (e.g., Kimwipe) at the lower edge of the sash opening; it must be visibly and consistently drawn inward. If the wipe flutters outward or falls vertically, containment is compromised. Do not proceed.
Step 1.2: PPE Integrity Check
Action: Select appropriately sized nitrile gloves (≥0.11 mm thickness).
Validation Check: Manually inflate each glove, trap the air by twisting the cuff, and apply gentle pressure. A loss of volume indicates micro-punctures. Discard and re-test a new pair before donning.
Phase 2: Active Handling & Transfer
Step 2.1: Static Dissipation & Weighing
Action: Use a grounded, anti-static weighing spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the compound from its primary container (stored at 2-8°C) to the weigh boat.
Validation Check: Observe the powder during transfer. If the compound clings excessively to the spatula or repels from the weigh boat (indicating static charge accumulation), halt the transfer immediately. Deploy a static ionizing bar within the hood before resuming to prevent aerosolization.
Step 2.2: Sealed Transfer
Action: Cap the reaction vessel tightly before removing it from the fume hood.
Validation Check: Invert the sealed, empty-headspace vessel gently at a 45-degree angle to ensure no powder escapes the threading before transporting it to the reaction block.
Spill Response & Disposal Methodology
In the event of a spill, ester-based pyrrolidine derivatives must be contained rapidly to prevent widespread surface contamination and inhalation risks.
Step 1: Immediate Containment
Action: Surround the spilled material with an inert, non-combustible absorbent (e.g., diatomaceous earth or commercial vermiculite).
Validation Check: The spread of the material must visibly halt. If the spill boundary continues to expand, apply a secondary ring of absorbent 2 inches outside the primary ring.
Step 2: Neutralization and Collection
Action: Sweep the absorbed mixture using a non-sparking brush and dustpan into a designated, clearly labeled hazardous waste container.
Validation Check: Wipe the spill surface with a damp pH indicator strip. A neutral pH (6.5-7.5) confirms the absence of residual reactive esters. If the pH is acidic, wash the area with a mild sodium bicarbonate solution (5%) and re-test.
Step 3: Waste Segregation
Action: Seal the waste container and log it as "Halogen-free organic ester waste." Do not mix with strong oxidizers or strong acids, as this can trigger exothermic hydrolysis.
Safety & Workflow Decision Matrix
The following diagram maps the critical decision points during the handling and spill response phases to ensure continuous operational safety.
Workflow for handling and spill response of pyrrolidine dicarboxylate derivatives.